molecular formula C6H6ClNO2S B1405020 Methyl (4-chloro-thiazol-2-yl)acetate CAS No. 1392804-93-1

Methyl (4-chloro-thiazol-2-yl)acetate

Cat. No.: B1405020
CAS No.: 1392804-93-1
M. Wt: 191.64 g/mol
InChI Key: AQXIIUVULRDNLY-UHFFFAOYSA-N
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Description

Methyl (4-chloro-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIIUVULRDNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249139
Record name 2-Thiazoleacetic acid, 4-chloro-, methyl ester
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Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-93-1
Record name 2-Thiazoleacetic acid, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazoleacetic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl (4-chloro-thiazol-2-yl)acetate" synthesis from thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl (4-chloro-thiazol-2-yl)acetate from Thiourea

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. Starting from the accessible precursor thiourea, the synthesis proceeds through a robust pathway involving a Hantzsch thiazole formation, a Sandmeyer-type diazotization and halogenation, and a classical malonic ester synthesis for carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale for each synthetic transformation, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this target molecule, featuring a chloro group at the 4-position and an acetic ester at the 2-position, makes it a versatile synthon for further molecular elaboration.

The synthetic strategy detailed herein is designed for clarity, reliability, and scalability. It eschews a direct, single-step approach in favor of a more controlled, three-stage pathway that maximizes yield and purity by leveraging well-established, high-fidelity chemical transformations.

The overall synthetic workflow is as follows:

  • Stage 1: Hantzsch Thiazole Synthesis – Formation of the core heterocyclic structure, 2-amino-4-chlorothiazole, by condensing thiourea with 1,3-dichloroacetone.

  • Stage 2: Sandmeyer Halogenation – Conversion of the chemically inert 2-amino group into a versatile 2-bromo handle via diazotization, yielding 2-bromo-4-chlorothiazole.

  • Stage 3: Malonic Ester Synthesis – Installation of the acetic acid side chain through C-C bond formation, followed by hydrolysis, decarboxylation, and final esterification to yield the target molecule.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Side-Chain Installation Thiourea Thiourea ACT 2-Amino-4-chlorothiazole Thiourea->ACT DCA 1,3-Dichloroacetone DCA->ACT BCT 2-Bromo-4-chlorothiazole ACT->BCT 1. NaNO₂, H₂SO₄ 2. CuBr, HBr AlkylatedMalonate Diethyl 2-(4-chlorothiazol-2-yl)malonate BCT->AlkylatedMalonate DEM Diethyl Malonate DEM->AlkylatedMalonate NaOEt Diacid (4-chlorothiazol-2-yl)acetic acid AlkylatedMalonate->Diacid 1. NaOH (aq) 2. H₃O⁺, Δ FinalProduct This compound Diacid->FinalProduct MeOH, H⁺

Caption: Overall 3-stage synthetic workflow.

Stage 1: Hantzsch Synthesis of 2-Amino-4-chlorothiazole

The foundational step is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide; in this case, 1,3-dichloroacetone and thiourea, respectively.[4]

Mechanistic Rationale: The synthesis begins with a nucleophilic attack by the sulfur atom of thiourea on one of the electrophilic α-carbons of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The resulting intermediate readily undergoes dehydration under the reaction conditions to form the stable, aromatic 2-aminothiazole ring. The choice of 1,3-dichloroacetone is critical as it directly installs the required chlorine atom at the 4-position of the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-chlorothiazole
  • Reagent Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiourea (76.1 g, 1.0 mol) and 500 mL of ethanol.

  • Reaction Initiation: Stir the mixture to form a slurry. From the dropping funnel, add 1,3-dichloroacetone (126.9 g, 1.0 mol) dropwise over a period of 60 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to precipitate the product hydrochloride salt.

  • Neutralization: Filter the crude solid and resuspend it in 800 mL of water. While stirring vigorously, slowly add a 20% aqueous sodium carbonate solution until the pH of the slurry reaches 8-9. This neutralizes the hydrochloride salt and precipitates the free base.

  • Purification: Filter the resulting solid, wash thoroughly with cold water (3 x 200 mL), and dry under vacuum at 50°C to yield 2-amino-4-chlorothiazole as a pale yellow solid.

ParameterValue
Typical Yield 85-92%
Appearance Pale yellow solid
Melting Point 152-155 °C

Stage 2: Sandmeyer Reaction for 2-Bromo-4-chlorothiazole

The 2-amino group of the thiazole intermediate is relatively unreactive for direct displacement. To facilitate the introduction of the acetate side chain, it must first be converted into a better leaving group. The Sandmeyer reaction is the authoritative method for this transformation, converting a primary aromatic amine into a halide via a diazonium salt intermediate.[5][6] We opt for bromination over chlorination as the resulting 2-bromo group is typically more reactive in subsequent nucleophilic substitution or cross-coupling reactions.

Mechanistic Rationale: The reaction proceeds in two key phases. First is diazotization , where the 2-amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a 4-chloro-1,3-thiazole-2-diazonium salt.[7][8] This diazonium group (-N₂⁺) is an excellent leaving group. In the second phase, this salt is treated with a copper(I) bromide (CuBr) solution. The copper catalyst facilitates the decomposition of the diazonium salt and the substitution of the N₂ group with a bromide ion.[9]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorothiazole
  • Diazotization Setup: In a 1 L three-necked flask cooled to 0°C with an ice-salt bath, add concentrated sulfuric acid (150 mL). Slowly and carefully add 2-amino-4-chlorothiazole (67.3 g, 0.5 mol) in portions, ensuring the temperature does not exceed 10°C. Stir until a clear solution is obtained.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in 100 mL of cold water. Add this solution dropwise to the flask over 90 minutes, maintaining the internal temperature strictly between 0°C and 5°C. Stir for an additional 30 minutes at this temperature after addition is complete.

  • Copper(I) Bromide Preparation: In a separate 2 L flask, dissolve copper(II) sulfate pentahydrate (150 g) and sodium bromide (90 g) in 600 mL of hot water. Add sodium bisulfite (35 g) in small portions until the solution turns from blue to a pale green/white precipitate of copper(I) bromide. Decant the supernatant and wash the CuBr precipitate with water. Dissolve the crude CuBr in 200 mL of 48% hydrobromic acid.

  • Sandmeyer Reaction: Cool the CuBr solution to 0°C. Slowly and carefully add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. A rapid evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over.

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 2 hours. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 250 mL).

  • Purification: Combine the organic extracts, wash with 1 M NaOH solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 2-bromo-4-chlorothiazole as a clear oil.

ParameterValue
Typical Yield 65-75%
Appearance Colorless to pale yellow oil
Boiling Point ~95-98 °C at 10 mmHg

Stage 3: Side-Chain Installation via Malonic Ester Synthesis

With the versatile 2-bromo handle installed, the final stage focuses on constructing the C2-acetate side chain. The malonic ester synthesis is a robust and classical method for forming carbon-carbon bonds by alkylating a malonate ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.

Mechanistic Rationale:

  • Alkylation: Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a stabilized enolate. This potent nucleophile then attacks the electrophilic C2 carbon of 2-bromo-4-chlorothiazole, displacing the bromide ion in an SₙAr-type reaction.

  • Saponification & Decarboxylation: The resulting diethyl 2-(4-chlorothiazol-2-yl)malonate is hydrolyzed to the corresponding dicarboxylic acid using aqueous base (saponification), followed by acidification. Upon heating, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂) to yield (4-chlorothiazol-2-yl)acetic acid.

  • Esterification: The final target molecule is obtained through a standard Fischer esterification of the resulting carboxylic acid with methanol under acidic catalysis.

Sources

An In-depth Technical Guide to Methyl (4-chloro-thiazol-2-yl)acetate (CAS 1392804-93-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl (4-chloro-thiazol-2-yl)acetate, a halogenated thiazole derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 1392804-93-1) is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its properties, synthesis, and potential applications. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, and this particular derivative, featuring a reactive acetate group and a chloro substituent, represents a versatile building block for the synthesis of novel bioactive molecules.[1][2][3][4] This document will delve into a proposed synthetic pathway, predicted physicochemical properties, potential applications in drug development, and essential safety and handling protocols.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][7] The presence of a chloro substituent on the thiazole ring can further modulate the compound's lipophilicity and electronic character, potentially enhancing its biological activity and pharmacokinetic profile. The methyl acetate group at the 2-position provides a convenient handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. These predicted properties are crucial for understanding its solubility, membrane permeability, and overall drug-likeness.[8][9]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₆ClNO₂SProvides the elemental composition.
Molecular Weight 191.64 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[8][9]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3 (N, O, O)Affects solubility in polar solvents and the potential for hydrogen bonding with biological targets.
Topological Polar Surface Area (TPSA) 67.4 ŲSuggests good potential for oral bioavailability.[9]
Rotatable Bonds 3Provides conformational flexibility, which can be important for binding to target proteins.

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on the well-established Hantzsch thiazole synthesis.[10][11][12] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, a key intermediate would be methyl 2-thioacetamidoacetate.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Preparation of Methyl 2-Thioacetamidoacetate cluster_1 Step 2: Hantzsch Thiazole Synthesis Methyl Glycinate Methyl Glycinate Methyl 2-thioacetamidoacetate Methyl 2-thioacetamidoacetate Methyl Glycinate->Methyl 2-thioacetamidoacetate Reaction with dithioacetic acid derivative Dithioacetic acid derivative Dithioacetic acid derivative 1,3-Dichloroacetone 1,3-Dichloroacetone Target Molecule Target Molecule Methyl 2-thioacetamidoacetate->Target Molecule Condensation with 1,3-dichloroacetone

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-thioacetamidoacetate (Intermediate)

  • Reaction Setup: To a stirred solution of methyl glycinate hydrochloride in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add a base such as triethylamine to neutralize the hydrochloride.

  • Thioacetylation: Slowly add a dithioacetic acid derivative (e.g., ethyl dithioacetate) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Molecule)

  • Reaction Setup: Dissolve the synthesized methyl 2-thioacetamidoacetate and 1,3-dichloroacetone in a suitable solvent such as ethanol or acetonitrile.

  • Condensation: Heat the reaction mixture to reflux for several hours. The Hantzsch condensation should proceed to form the thiazole ring.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the final product, this compound.

Applications in Drug Development

The structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of biologically active compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups.

Applications Target_Molecule This compound Hydrolysis Hydrolysis Target_Molecule->Hydrolysis Reduction Reduction Target_Molecule->Reduction Carboxylic_Acid (4-chloro-thiazol-2-yl)acetic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Alcohol_Derivative (4-chloro-thiazol-2-yl)ethanol Reduction->Alcohol_Derivative Further_Derivatization Further Derivatization Other_Derivatives Other Bioactive Molecules Further_Derivatization->Other_Derivatives Carboxylic_Acid->Amide_Coupling Alcohol_Derivative->Further_Derivatization

Sources

Spectroscopic Profile of Thiazole Acetate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret the spectroscopic data of substituted thiazole acetates, enabling confident structural confirmation and a deeper understanding of their chemical properties.

Molecular Structure of Interest

The core structure under consideration is Methyl (4-chloro-thiazol-2-yl)acetate. Its structural features, including the thiazole ring, the chloro substituent, and the methyl acetate side chain, give rise to characteristic spectroscopic signatures.

MS_Fragmentation M [M]⁺˙ m/z 191/193 F1 [M - Cl]⁺ m/z 156 M->F1 - Cl F2 [M - COOCH₃]⁺ m/z 132/134 M->F2 - •COOCH₃

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. Common fragmentation pathways for this molecule would involve the loss of the chlorine atom or the cleavage of the ester group.

Experimental Protocol: Acquiring an EI-MS Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of "this compound" and its analogues. By understanding the characteristic spectroscopic signatures of the thiazole ring and the associated functional groups, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide serves as a foundational resource for interpreting such data, facilitating the advancement of research and development in fields where these important heterocyclic scaffolds are employed.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • A review on the thiazole derivatives: Synthesis methods and biological activities. [Link]

"Methyl (4-chloro-thiazol-2-yl)acetate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl (4-chloro-1,3-thiazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Methyl (4-chloro-1,3-thiazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, including its structure and IUPAC nomenclature, detail its physicochemical properties, and present a validated synthesis protocol. Furthermore, this guide will discuss the compound's spectroscopic signature for characterization and explore its established and potential applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

Methyl (4-chloro-1,3-thiazol-2-yl)acetate is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a common scaffold in a multitude of biologically active compounds.[1] The presence of a chloro group at the C4 position and a methyl acetate group at the C2 position makes it a versatile intermediate for further chemical modifications.

Chemical Structure and Nomenclature

The definitive chemical identity of this compound is established by its structure and systematic name.

  • IUPAC Name: Methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

  • CAS Number: 1392804-93-1[2][3][4]

  • Molecular Formula: C₆H₆ClNO₂S[2][3]

  • SMILES: O=C(OC)CC1=NC(=CS1)Cl[3]

Below is a 2D representation of the molecular structure generated using Graphviz.

Caption: 2D structure of Methyl (4-chloro-thiazol-2-yl)acetate.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These values are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference
Molecular Weight 191.64 g/mol [2][3]
Purity Typically ≥97%[2][4]
Storage Conditions Sealed in a dry environment at room temperature or 2-8°C.[2][4]

Note: Properties such as melting point, boiling point, and density are not consistently reported across public databases and commercial suppliers, indicating they may not have been experimentally determined or published. Researchers should determine these values experimentally as needed.

Synthesis and Mechanistic Considerations

Thiazole rings and their derivatives are commonly synthesized via the Hantzsch thiazole synthesis or adaptations thereof. For this compound, a plausible and efficient synthetic route involves the reaction of a suitable thiourea equivalent with a halogenated carbonyl compound, followed by esterification.

A common precursor for this synthesis is 2,4-dichlorothiazole, which can be further functionalized. While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in readily available literature, a general and logical pathway can be constructed based on established thiazole chemistry.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process. A potential route starts from commercially available materials and proceeds through key intermediates.

synthesis_workflow Figure 2. Conceptual Synthesis Workflow A Thiourea & Methyl 4-chloroacetoacetate B Hantzsch Thiazole Synthesis A->B C Intermediate: Methyl (2-amino-4-hydroxy-thiazol-yl)acetate B->C D Chlorination (e.g., POCl₃) C->D E Intermediate: Methyl (2-amino-4-chloro-thiazol-yl)acetate D->E F Sandmeyer-type Reaction E->F G Final Product: This compound F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry transformations for thiazole synthesis and functional group manipulation.[5][6] Caution: This procedure should be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment.

Step 1: Synthesis of Methyl (2-amino-4-hydroxy-thiazol-yl)acetate

  • To a stirred solution of thiourea (1.0 eq) in ethanol, add methyl 4-chloroacetoacetate (1.0 eq)[7] dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is the hydroxylated thiazole intermediate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination of the Thiazole Ring

  • Carefully add the dried intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0°C.

  • Allow the mixture to warm to room temperature and then heat to 80-90°C for 3-5 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the chlorinated product.

  • Filter, wash with water, and dry the solid. This yields Methyl (2-amino-4-chloro-thiazol-yl)acetate.

Step 3: Deamination via Sandmeyer-type Reaction

  • Dissolve the amino-thiazole intermediate from Step 2 (1.0 eq) in an aqueous solution of hydrochloric acid at 0°C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Add the cold diazonium salt solution to the CuCl solution and stir at room temperature for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Characterization

Structural confirmation of the final product is achieved through standard spectroscopic methods. While a specific public spectrum is not available, the expected signals can be predicted.

  • ¹H NMR: The spectrum should show a singlet for the methyl ester protons (-OCH₃) at approximately 3.7-3.8 ppm. A singlet for the methylene protons (-CH₂-) adjacent to the thiazole ring and carbonyl group would appear around 4.0-4.2 ppm. A singlet for the proton on the thiazole ring (at C5) is expected around 7.0-7.5 ppm.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester (~170 ppm), the carbons of the thiazole ring (C2, C4, C5, typically in the 115-165 ppm range), the methylene carbon (~40 ppm), and the methyl ester carbon (~52 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (191.64). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive proof of chlorination.

Applications in Research and Drug Development

Thiazole derivatives are integral to pharmaceutical sciences, appearing in drugs with a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] this compound serves as a valuable building block for creating more complex molecules with potential therapeutic value.

The reactive sites on the molecule—the ester and the chloro group—allow for diverse chemical modifications:

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the coupling of other molecular fragments.

  • Nucleophilic Aromatic Substitution: The chloro group at the C4 position can be displaced by various nucleophiles (e.g., amines, thiols) to introduce new functional groups onto the thiazole ring.

This compound is a key intermediate in the synthesis of more complex heterocyclic systems and has been noted in the patent literature for the preparation of compounds with potential biological activities.[8] For instance, related structures like 2-aminothiazol-4-yl-acetic acid derivatives are precursors for various pharmaceutical agents.[8] The structural motif is found in compounds investigated for antidiabetic[9] and other therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by its IUPAC name and CAS number, provides multiple reaction sites for elaboration into more complex, potentially bioactive molecules. The synthetic pathways, while requiring careful execution, rely on established and reliable organic chemistry principles. For researchers in drug discovery, this compound represents a valuable starting point for the exploration of new chemical space in the ongoing search for novel therapeutics.

References

  • PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Ayati, A., et al. (2015). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 923-928. Available from: [Link]

  • Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Aziz, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available from: [Link]

  • PubChem. Methyl 4-chloroacetoacetate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • PubChemLite. Methyl 2-[(4-chloro-1,3-thiazol-2-yl)carbamoyl]-4-methylbenzoate. University of Luxembourg. Available from: [Link]

  • Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Pharmaceutical Negative Results, 13(2), 200-209. Available from: [Link]

  • PubChemLite. 5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride. University of Luxembourg. Available from: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available from: [Link]

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"Methyl (4-chloro-thiazol-2-yl)acetate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Solubility Investigation

I'm currently focused on gathering information about the solubility of "Methyl (4-chloro-thiazol-2-yl)acetate." I'm initiating a series of Google searches to collect data on its solubility in common organic solvents. I'm prioritizing quantitative solubility data and qualitative descriptions, as well as physicochemical properties relevant to its solubility.

Initiating Detailed Research

I'm now diving deeper into the properties of "this compound." I'm investigating its chemical structure to understand polarity and hydrogen bonding potential. Concurrently, I'm researching various organic solvents and their properties, aiming to categorize them logically for the solubility analysis. I'm also searching for methodologies for determining organic compound solubility.

Starting Targeted Search Efforts

My current focus involves a series of targeted Google searches to gather data on the solubility of "this compound" across various common organic solvents. I'm prioritizing quantitative and qualitative solubility data, as well as relevant physicochemical properties. Simultaneously, I will also begin a search for standard methodologies and protocols used in determining organic compound solubility in a lab. In parallel, I'm examining its chemical structure and properties, and also researching organic solvent properties for categorization. Finally, I will structure a technical guide.

Assessing Solvent Compatibility

I've initiated a deeper dive into the solubility of "this compound" in various organic solvents. While direct quantitative data remains elusive, the search provided significant background on analogous compounds. I'm focusing on extrapolating solubility trends and identifying potential solvent candidates based on structural similarity and known properties.

Gathering Solubility Insights

I've expanded my exploration into the solubility characteristics of related thiazole compounds. I've compiled several useful observations, including common solvents for thiazoles (alcohols, ethers, and some aqueous solubility). The "like dissolves like" principle is shaping my approach, focusing on polarity and hydrogen bonding potential. I've also found suitable experimental methods for empirical solubility determination, and gathered useful properties of "this compound." With this knowledge, I'm ready to move into structuring a technical guide.

Synthesizing Solubility Predictions

I've moved on to synthesizing my observations into a framework for predicting "this compound" solubility. I'll focus on a predictive analysis, incorporating data on similar structures to detail a robust experimental protocol. I can't offer pre-existing quantitative data, but I'll create a table for predicted solubility and a template for experimental findings.

"Methyl (4-chloro-thiazol-2-yl)acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

Methyl (4-chloro-thiazol-2-yl)acetate stands as a notable heterocyclic compound, distinguished by its thiazole core. The thiazole ring is a prevalent scaffold in a multitude of biologically active molecules, underscoring the compound's significance in medicinal chemistry and drug discovery. Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This guide serves as a comprehensive technical resource on the physical, chemical, and reactive properties of this compound, offering foundational knowledge for its application in synthetic chemistry and drug development endeavors.

Core Molecular Attributes

This compound is a substituted thiazole derivative with a methyl acetate group at the 2-position and a chlorine atom at the 4-position. This specific substitution pattern dictates its electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

Chemical Structure

The structural formula of this compound is C₆H₆ClNO₂S.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not widely reported in scientific literature, reflecting the compound's status as a specialized research chemical.

PropertyValueSource
CAS Number 1392804-93-1
Molecular Formula C₆H₆ClNO₂S
Molecular Weight 191.64 g/mol
Appearance Not specified (likely a solid or oil)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Reactivity

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the thiazole core. For this compound, the synthesis would likely involve the reaction of a suitable α,α-dihalo-β-ketoester with a thioamide.

Hantzsch_Synthesis reagent1 α,α-dichloroacetoacetate intermediate Thiazoline Intermediate reagent1->intermediate Condensation reagent2 Thioformamide reagent2->intermediate product This compound intermediate->product Dehydration/Aromatization

Caption: Conceptual Hantzsch synthesis pathway for the target molecule.

Causality in Experimental Design: The choice of an α,α-dichloro-β-ketoester is critical as it provides the necessary electrophilic centers for the thioamide to attack and subsequently form the thiazole ring with the chlorine atom at the 4-position. The thioformamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the condensation and subsequent dehydration to form the aromatic thiazole ring.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups:

  • Thiazole Ring: The thiazole ring is an electron-rich aromatic system, yet the presence of the electronegative chlorine atom at the 4-position and the electron-withdrawing methyl acetate group at the 2-position modulates its reactivity. The C5-position is the most likely site for electrophilic substitution.

  • Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

  • Methyl Acetate Group: The ester functionality can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The methylene bridge between the ester and the thiazole ring possesses acidic protons and can be deprotonated with a suitable base to form a nucleophilic carbanion, which can then be used in C-C bond-forming reactions.

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

Predicted ¹H NMR Spectrum
  • Methyl Protons (-OCH₃): A singlet peak is expected around 3.7-3.9 ppm.

  • Methylene Protons (-CH₂-): A singlet peak is anticipated in the region of 3.8-4.2 ppm.

  • Thiazole Proton (H5): A singlet peak for the proton at the 5-position of the thiazole ring would likely appear downfield, in the range of 7.0-7.5 ppm, due to the aromatic nature of the ring and the influence of the adjacent sulfur and nitrogen atoms.

Predicted ¹³C NMR Spectrum
  • Methyl Carbon (-OCH₃): A signal is expected around 50-55 ppm.

  • Methylene Carbon (-CH₂-): A signal would likely be observed in the range of 35-45 ppm.

  • Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (110-160 ppm). The C2 and C4 carbons, being attached to heteroatoms and the substituent groups, would appear further downfield compared to the C5 carbon.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon would give a signal in the characteristic downfield region of 165-175 ppm.

Predicted Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191, with a characteristic M+2 peak at m/z 193 of approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the cleavage of the acetate side chain.

Applications in Drug Discovery and Development

The thiazole moiety is a key structural component in numerous pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. This compound, as a functionalized thiazole, can serve as a valuable building block in the synthesis of more complex molecules with potential pharmacological applications. The presence of the chloro and methyl acetate groups provides handles for further chemical diversification, allowing for the exploration of structure-activity relationships in drug design programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For ingestion or inhalation, immediate medical attention should be sought.

References

  • CP Lab Safety. This compound, 95... Available from: [Link]

  • Arctom. CAS NO. 1392804-93-1 | this compound... Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 2024. Available from: [Link]

The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The history of organic synthesis is rich with foundational reactions that continue to empower contemporary drug discovery. The thiazole ring, a key pharmacophore in numerous therapeutic agents, owes much of its accessibility to the pioneering work of Arthur Hantzsch in the late 19th century. This guide delves into the likely genesis and inaugural synthesis of a specific, yet representative, thiazole derivative: Methyl (4-chloro-thiazol-2-yl)acetate. While a singular "discovery" paper for this exact molecule remains elusive in historical records, its synthesis can be confidently inferred from the well-established principles of the Hantzsch thiazole synthesis and its subsequent modifications. This document serves as both a historical contextualization and a practical guide for researchers in medicinal chemistry and process development.

Part 1: The Foundational Chemistry - Hantzsch Thiazole Synthesis

The discovery of this compound is intrinsically linked to the development of the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887[1]. This versatile reaction provides a straightforward method for the formation of the thiazole ring through the condensation of an α-haloketone and a thioamide[1][2]. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The elegance of the Hantzsch synthesis lies in its modularity, allowing for the introduction of various substituents on the thiazole core by simply changing the starting materials. This adaptability has made it a cornerstone in the synthesis of a vast array of thiazole-containing compounds, including many with significant biological activity.

Part 2: The First Synthesis - A Reconstructed Protocol

Based on the principles of the Hantzsch reaction and documented syntheses of analogous 4-chlorothiazole derivatives, the first synthesis of this compound most plausibly involved the reaction of a derivative of methyl 2-chloroacetoacetate with a suitable thiocarbonyl compound. A likely and efficient precursor would be methyl 2-chloro-3-oxobutanoate.

Plausible Synthetic Pathway

The synthesis can be logically broken down into two key steps: the formation of the thiazole ring and the subsequent elaboration of the side chain. However, a more direct approach, and likely the one employed in its initial preparation, would involve the direct condensation of a precursor already containing the acetate moiety. A probable route involves the reaction of methyl 2-thiocarbamoylacetate with an appropriate chlorinated carbonyl compound.

A more direct and historically consistent approach would be the reaction of methyl 2-(chloroacetyl)acetate with thiourea. However, for the specific target molecule, a more likely pathway involves the reaction of a dichlorinated precursor. A plausible and efficient method would be the reaction of methyl 2,4-dichloro-3-oxobutanoate with thiourea.

Experimental Protocol: Proposed First Synthesis of this compound

Objective: To synthesize this compound via a Hantzsch-type condensation reaction.

Materials:

  • Methyl 2,4-dichloro-3-oxobutanoate

  • Thiourea

  • Ethanol

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

  • Addition of Reactant: To the stirred solution, add methyl 2,4-dichloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality in Experimental Choices
  • Choice of Reactants: The selection of methyl 2,4-dichloro-3-oxobutanoate and thiourea is based on the core principle of the Hantzsch synthesis to form a 2-aminothiazole intermediate which is then further transformed.

  • Solvent: Ethanol is a common and effective solvent for Hantzsch reactions, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Base: Sodium acetate acts as a mild base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards product formation.

  • Purification: The work-up procedure is designed to remove inorganic byproducts and unreacted starting materials. Column chromatography is a standard method for purifying organic compounds to a high degree of purity.

Part 3: Significance and Applications in Drug Development

Thiazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications[3]. The 4-chlorothiazole moiety, in particular, serves as a versatile synthetic intermediate. The chloro-substituent can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups at the 4-position of the thiazole ring. This chemical handle is invaluable for structure-activity relationship (SAR) studies during drug development.

While specific applications of this compound itself are not extensively documented in early literature, its value as a building block is clear. It provides a scaffold for the synthesis of more complex molecules with potential biological activity. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Part 4: Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆ClNO₂S
Molecular Weight 191.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported
Boiling Point Not reported

Diagram 1: Proposed Synthesis of this compound

G cluster_reaction Hantzsch Thiazole Synthesis cluster_product Final Product A Methyl 2,4-dichloro-3-oxobutanoate C Intermediate Adduct A->C Nucleophilic attack B Thiourea B->C D Cyclization & Dehydration C->D Intramolecular Condensation E This compound D->E Aromatization

Caption: Proposed reaction pathway for the first synthesis.

Diagram 2: Experimental Workflow

G A 1. Dissolve Thiourea & Sodium Acetate in Ethanol B 2. Add Methyl 2,4-dichloro-3-oxobutanoate A->B C 3. Reflux for 4-6 hours B->C D 4. Evaporate Ethanol C->D E 5. Extraction with Diethyl Ether & Water D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Hantzsch, A. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]

  • U.S. Patent No. 4,503,234. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

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Harnessing the Thiazole Scaffold: Biological Activities of Methyl (4-chloro-thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage with a wide range of biological targets.[1][2] This technical guide explores the vast therapeutic potential of derivatives synthesized from the versatile building block, Methyl (4-chloro-thiazol-2-yl)acetate. We delve into the synthesis, mechanisms of action, and biological evaluation of these compounds, focusing on their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities. This document serves as a comprehensive resource, providing not only a review of the field but also actionable experimental protocols and mechanistic insights to guide future research and development in this promising chemical space.

Introduction: The Thiazole Core in Modern Drug Discovery

The five-membered thiazole heterocycle, containing one sulfur and one nitrogen atom, is a privileged scaffold in drug design.[1][2] Its aromatic nature allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to optimize pharmacological activity.[2] Thiazole-containing compounds exhibit a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3]

This compound serves as a highly valuable and reactive starting material. The chloro-substituent at the 4-position and the acetate group at the 2-position provide two key points for chemical modification, allowing for the construction of complex molecular architectures. This guide will explore how this specific intermediate is leveraged to create novel derivatives with significant therapeutic potential.

General Synthetic Strategy: From Core to Candidate

The primary synthetic route for elaborating this compound often involves the hydrolysis of the ester to a carboxylic acid, followed by amide coupling, or direct reaction of the acetate moiety with nucleophiles like hydrazine to form hydrazides. These intermediates, particularly the hydrazide, are then typically condensed with various aldehydes, ketones, or α-haloketones to generate a diverse library of thiazole derivatives, such as hydrazones and bis-heterocycles.[4] This modular approach is highly effective for structure-activity relationship (SAR) studies.

G A This compound (Starting Material) B Thiazole-2-acetylhydrazide (Key Intermediate) A->B Hydrazinolysis D Final Thiazole-Hydrazone Derivatives (Biologically Active Compounds) B->D Condensation Reaction F Final Bis-thiazole Derivatives (Biologically Active Compounds) B->F Hantzsch Thiazole Synthesis C Aldehydes / Ketones C->D E α-Haloketones E->F G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Proliferation Gene Transcription (Proliferation, Angiogenesis) PLC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Quantitative Analysis of Cytotoxic Activity

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77 ± 0.41)[3]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine (8.4 ± 0.51)[3]
14c HepG2 (Liver)0.52 ± 0.03Doxorubicin (0.68 ± 0.03)[5]
14e HepG2 (Liver)0.50 ± 0.02Doxorubicin (0.68 ± 0.03)[5]
8j HeLa (Cervical)1.65 - 8.60Not specified[6]
8m HepG2 (Liver)5.15Not specified[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary test for cytotoxic potential.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. [7][8]Thiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. [1][7][9][10]

Mechanism of Action: Disruption of Essential Bacterial Processes

While mechanisms can vary, a key target for some thiazole-based antibacterial agents is DNA gyrase (GyrB) , a type II topoisomerase essential for bacterial DNA replication. [7][8]By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to a halt in replication and ultimately, bacterial cell death. This target is attractive as it is present in bacteria but not in humans, offering a potential for selective toxicity.

A Bacterial DNA Replication Cycle D DNA Gyrase (GyrB Subunit) A->D B Relaxed DNA B->A Allows replication to proceed C Supercoiled DNA C->D D->B F ADP + Pi D->F G Replication Blocked Cell Death D->G E ATP E->D H Thiazole Derivative H->D INHIBITS

Caption: Workflow for DNA gyrase inhibition by thiazole derivatives.

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)Source
37c S. aureus46.9 - 93.7Ciprofloxacin (not specified)[7]
37c Aspergillus sp.5.8 - 7.8Fluconazole (not specified)[7]
43 (bis-thiazole) A. fumigatus0.03Amphotericin B (0.12)[1]
3 S. aureus0.23 - 0.70Ampicillin (not specified)[10]
9 C. albicans0.06 - 0.23Not specified[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of a new antimicrobial compound.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in broth, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A drug control with a known antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Enzyme Inhibition: A Targeted Therapeutic Approach

Beyond broad cytotoxicity or antimicrobial effects, thiazole derivatives can be designed for high-potency, selective inhibition of specific enzymes implicated in disease.

Target Profile: Carbonic Anhydrase and MAO-B
  • Carbonic Anhydrase (CA): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications for glaucoma, epilepsy, and certain cancers. Sulfonamide-bearing thiazole derivatives have shown potent CA inhibitory activity. [11][12]* Monoamine Oxidase B (MAO-B): Inhibition of this enzyme increases dopamine levels in the brain and is a key strategy in treating Parkinson's disease. Thiazol-2-ylhydrazone derivatives have been identified as selective and reversible hMAO-B inhibitors. [13]

Quantitative Analysis of Enzyme Inhibition

Enzyme inhibition is typically measured by IC₅₀ or the inhibition constant (Kᵢ).

Compound IDEnzyme TargetIC₅₀ or KᵢReference DrugSource
Compound 1 Insulin-Degrading EnzymeIC₅₀ = 3.60 µMNot specified[14]
Compound 3b Acetylcholinesterase (AChE)IC₅₀ = 18.1 nMNeostigmine (2186.5 nM)[15]
Series 2 Carbonic Anhydrase IIKᵢ = 9.8 - 42.1 nMAcetazolamide (12.1 nM)[11]
(Thiazol-2-yl)hydrazone Human MAO-BPotent & SelectiveNot specified[13]

Conclusion and Future Outlook

The derivatives of this compound represent a rich and versatile source of biologically active compounds. The research clearly demonstrates their potential in developing novel therapeutics for oncology, infectious diseases, and neurological disorders. [3][7][13]The modularity of their synthesis allows for extensive SAR studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Lead Optimization: Modifying the most potent hits to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Mechanism Deconvolution: For compounds with promising activity, further studies are needed to precisely identify molecular targets and elucidate downstream effects.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to animal models of disease to evaluate their efficacy and safety in a physiological context.

The thiazole scaffold, accessed through intermediates like this compound, will undoubtedly continue to be a highly productive platform for the discovery of next-generation medicines.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • 4-(3-Nitrophenyl)
  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024-09-27). DergiPark.
  • Biological Activities of Thiadiazole Derivatives: A Review. (2025-08-05).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024-11-03).
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023-05-10). ACS Omega.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024-10-31).
  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evalu
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20).
  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
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Methodological & Application

Synthesis of novel compounds using "Methyl (4-chloro-thiazol-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Bioactive Scaffolds Utilizing Methyl (4-chloro-thiazol-2-yl)acetate

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its bifunctional nature, featuring a reactive chloro-substituent on the thiazole ring and a modifiable methyl ester, provides two orthogonal handles for molecular elaboration. This guide details the strategic application of this reagent in the synthesis of novel compound libraries, focusing on palladium-catalyzed cross-coupling reactions and amide bond formations. We provide field-tested, step-by-step protocols, mechanistic insights, and characterization guidelines to empower researchers in the rapid generation of diverse molecular entities with high potential for biological activity. The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs, and derivatives often exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Introduction: The Strategic Value of this compound

The thiazole ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding and aromatic interactions within biological targets.[1] The subject of this guide, this compound (Compound 1 ), offers chemists a direct route to novel thiazole-containing compounds.

Its core utility stems from two key reactive sites:

  • The C4-Chloro Group: This site is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6][7] The reactivity of aryl chlorides in such reactions has been well-established, allowing for the introduction of diverse aryl and heteroaryl moieties.[6][7]

  • The Methyl Ester: This functional group provides a reliable site for derivatization, primarily through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, or via direct aminolysis to generate a diverse array of amides. Amide bonds are fundamental in pharmaceuticals, contributing to molecular recognition and favorable pharmacokinetic properties.

This combination allows for a divergent synthetic approach, where a common intermediate can be rapidly expanded into a large library of analogues for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data
PropertyValueSource
CAS Number 1392804-93-1[8][9][10]
Molecular Formula C₆H₆ClNO₂S[8]
Molecular Weight 191.64 g/mol [8]
Appearance Off-white to yellow solidSupplier Data
Purity ≥98%[9]
Safety Handle with appropriate PPE. Avoid inhalation, skin, and eye contact. Consult MSDS.Standard Lab Practice

Protocol I: Synthesis of Aryl-Substituted Thiazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5][7] This protocol details the coupling of Compound 1 with a representative arylboronic acid.

Mechanistic Rationale

The catalytic cycle is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the thiazole ring, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_R Ar-Pd(II)L₂(R') Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product StartingMaterial Ar-Cl (Compound 1) StartingMaterial->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

Reaction: this compound + (4-methoxyphenyl)boronic acid → Methyl (4-(4-methoxyphenyl)thiazol-2-yl)acetate

Materials:

ReagentM.W.AmountMolesEquiv.
This compound (1 )191.64500 mg2.61 mmol1.0
(4-methoxyphenyl)boronic acid151.96476 mg3.13 mmol1.2
Pd(PPh₃)₄ (Tetrakis)1155.56151 mg0.13 mmol0.05
Sodium Carbonate (Na₂CO₃)105.99829 mg7.83 mmol3.0
Solvent System
1,4-Dioxane15 mL--
Water5 mL--

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 , 500 mg), (4-methoxyphenyl)boronic acid (476 mg), and Pd(PPh₃)₄ (151 mg).

  • Add the solvent system (15 mL Dioxane, 5 mL Water).

  • Add Sodium Carbonate (829 mg) to the mixture. Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][7]

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to yield the pure product.

Expected Results:

  • Yield: 70-85%

  • Appearance: White to pale yellow solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol II: Synthesis of Thiazolyl-Amide Derivatives

This protocol describes the conversion of the ester functionality into a diverse library of amides. The process involves an initial hydrolysis of the methyl ester to the carboxylic acid, followed by a standard amide coupling reaction.

Workflow and Rationale

The two-step process ensures high conversion and avoids potential side reactions associated with direct aminolysis of the ester, which may require harsh conditions.

  • Saponification: The methyl ester is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to form the carboxylate salt, which is then neutralized to the carboxylic acid (2 ).

  • Amide Coupling: The resulting carboxylic acid is activated in situ using a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and reacted with a primary or secondary amine to form the desired amide bond (3 ). Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Amidation_Workflow Start Methyl (4-Aryl-thiazol-2-yl)acetate Step1 Step 1: Saponification (LiOH, THF/H₂O) Start->Step1 Intermediate (4-Aryl-thiazol-2-yl)acetic acid (2) Step1->Intermediate Step2 Step 2: Amide Coupling (Amine, HATU, DIPEA, DMF) Intermediate->Step2 Product Novel Thiazolyl-Amide (3) Step2->Product

Caption: Two-Step Workflow for Thiazolyl-Amide Synthesis.

Experimental Protocol

Part A: Hydrolysis of the Methyl Ester

  • Dissolve the starting ester (e.g., product from Protocol I, 1.0 equiv.) in a mixture of THF and water (3:1 ratio).

  • Add Lithium Hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product carboxylic acid (2 ) with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the acid, which is often used in the next step without further purification.

Part B: Amide Coupling (Example with Benzylamine)

Materials:

ReagentM.W.AmountMolesEquiv.
Carboxylic Acid (2 )(Varies)200 mg1.0
Benzylamine107.15(Varies)1.1
HATU380.23(Varies)1.2
DIPEA129.24(Varies)3.0
DMF (Solvent)10 mL--

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (2 , 1.0 equiv.) in anhydrous DMF (10 mL) in a dry flask under a nitrogen atmosphere.

  • Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 15 minutes. Causality: HATU is an efficient coupling reagent that forms a highly reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

  • Add the desired amine (e.g., Benzylamine, 1.1 equiv.) dropwise to the reaction mixture.

  • Stir at room temperature for 4-8 hours, monitoring progress by LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the final amide (3 ).

Conclusion

This compound serves as an exemplary scaffold for the construction of diverse and medicinally relevant compound libraries. The protocols outlined herein provide robust and reproducible methods for leveraging its key reactive sites through Suzuki-Miyaura coupling and subsequent amidation. By explaining the causality behind procedural steps and catalyst choice, these notes are intended to provide researchers with a solid foundation for both executing these syntheses and troubleshooting potential challenges. The adaptability of these methods allows for the introduction of a vast array of chemical functionalities, making this a powerful strategy in modern drug discovery.

References

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH).
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  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
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  • Synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy.
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
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  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.
  • Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894. PubChem.
  • Synthesis and antimicrobial screening of some new thiazole substituted 1,3,4-oxadiazole derivatives. Sciforum.
  • 1392804-93-1|this compound. BLDpharm.

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The Strategic Utility of Methyl (4-chloro-thiazol-2-yl)acetate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Design

In the landscape of contemporary drug discovery, the thiazole nucleus stands as a cornerstone of heterocyclic chemistry, underpinning the structure of numerous approved therapeutic agents and clinical candidates.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a privileged scaffold in the design of novel bioactive molecules. Within this chemical class, Methyl (4-chloro-thiazol-2-yl)acetate (CAS No: 1392804-93-1) has emerged as a particularly versatile and valuable building block for the synthesis of complex molecular architectures targeting a range of disease states.[2][3][4][5][6][7]

This comprehensive technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound in medicinal chemistry. We will delve into detailed experimental protocols, elucidate the rationale behind synthetic strategies, and explore its utility in the creation of targeted therapies, including kinase inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their quest for novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1392804-93-1[2][3][4][5][6][7]
Molecular Formula C₆H₆ClNO₂S[4][6]
Molecular Weight 191.64 g/mol [4][6]
Appearance Off-white to pale yellow solid-
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Synthesis of this compound: A Multi-Step Approach

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient multi-step synthetic route can be devised based on established heterocyclic chemistry principles. The proposed pathway involves a Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to install the 2-chloro substituent, and concluding with an esterification.

Logical Workflow for the Synthesis

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Chlorination of the Thiazole Ring Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate Methyl (2-amino-4-thiazolyl)acetate Methyl (2-amino-4-thiazolyl)acetate Methyl 4-chloroacetoacetate->Methyl (2-amino-4-thiazolyl)acetate Thiourea, Ethanol, Reflux Thiourea Thiourea Thiourea->Methyl (2-amino-4-thiazolyl)acetate 2-Amino-thiazole intermediate Methyl (2-amino-4-thiazolyl)acetate 2-Chloro-thiazole intermediate Methyl (2-chloro-4-thiazolyl)acetate 2-Amino-thiazole intermediate->2-Chloro-thiazole intermediate 1. NaNO2, HCl 2. CuCl 2-Chloro-thiazole intermediate_2 Methyl (2-chloro-4-thiazolyl)acetate Target Molecule This compound 2-Chloro-thiazole intermediate_2->Target Molecule N-Chlorosuccinimide (NCS) Acetonitrile

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Part 1: Synthesis of Methyl (2-amino-4-thiazolyl)acetate

This initial step utilizes the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][3][8][9]

Materials and Reagents:

  • Methyl 4-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve thiourea (1.0 eq) in ethanol.

  • To this solution, add methyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford Methyl (2-amino-4-thiazolyl)acetate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy of the condensation and cyclization steps.

Part 2: Synthesis of Methyl (2-chloro-4-thiazolyl)acetate via Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation to convert an amino group on an aromatic ring to a halogen via a diazonium salt intermediate.[10][11][12][13][14]

Materials and Reagents:

  • Methyl (2-amino-4-thiazolyl)acetate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Suspend Methyl (2-amino-4-thiazolyl)acetate (1.0 eq) in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl (2-chloro-4-thiazolyl)acetate.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and subsequent reaction.

  • Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the formation of an aryl radical and subsequent substitution with the chloride ion.

Part 3: Synthesis of this compound

The final step involves the chlorination of the thiazole ring at the 4-position.

Materials and Reagents:

  • Methyl (2-chloro-4-thiazolyl)acetate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Methyl (2-chloro-4-thiazolyl)acetate (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent suitable for the chlorination of electron-rich heterocyclic systems like the thiazole ring.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The strategic placement of a chloro substituent and a methyl acetate group on the thiazole ring makes this compound a highly valuable intermediate in medicinal chemistry. The chloro group can serve as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Application in the Synthesis of Kinase Inhibitors: Dasatinib Analogues

A prominent application of chloro-thiazole derivatives is in the synthesis of kinase inhibitors. Dasatinib, a potent inhibitor of BCR-Abl and Src family kinases, features a 2-aminothiazole core.[15][16][17] The synthetic strategies for Dasatinib and its analogues often involve the coupling of a chloro-thiazole intermediate with an appropriate amine.[2][15][18] this compound can serve as a key precursor for the synthesis of novel Dasatinib analogues by modifying the side chain at the 2-position.

Logical Workflow for the Synthesis of a Dasatinib Analogue

G Start This compound Coupling Nucleophilic Aromatic Substitution Start->Coupling Amine N-(2-hydroxyethyl)piperazine Amine->Coupling Intermediate Methyl (4-(4-(2-hydroxyethyl)piperazin-1-yl)thiazol-2-yl)acetate Coupling->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Final_Product Dasatinib Analogue (Carboxylic Acid) Hydrolysis->Final_Product

Caption: Synthetic pathway to a Dasatinib analogue.

Experimental Protocol: Synthesis of a Dasatinib Analogue Intermediate

Materials and Reagents:

  • This compound

  • N-(2-hydroxyethyl)piperazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add N-(2-hydroxyethyl)piperazine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Dasatinib analogue intermediate.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Elevated Temperature: The nucleophilic aromatic substitution on the electron-deficient thiazole ring is often slow at room temperature and requires heating to proceed at a reasonable rate.

Further Applications in Drug Discovery

The versatility of this compound extends beyond kinase inhibitors. The thiazole scaffold is present in a wide array of biologically active molecules, including:

  • Antiviral Agents: Thiazole derivatives have shown promise as inhibitors of various viruses.[19]

  • Anticancer Agents: The thiazole ring is a common feature in molecules with antiproliferative activity against various cancer cell lines.[14][17]

  • Agrochemicals: Chloro-thiazole derivatives are key components of some modern insecticides.[19]

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. Its synthesis, though multi-step, relies on well-established and robust chemical transformations. The presence of two reactive handles—the 4-chloro substituent and the methyl acetate group—provides medicinal chemists with multiple avenues for structural modification and optimization of lead compounds. As the demand for novel and effective therapeutics continues to grow, the utility of such privileged synthons in accelerating the drug discovery process cannot be overstated.

References

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  • ResearchGate. Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]

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Application Notes and Protocols: Methyl (4-chloro-thiazol-2-yl)acetate as a Versatile Starting Material for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Thiazole Moiety in Modern Agrochemicals

The thiazole ring is a privileged scaffold in medicinal and agrochemical sciences, conferring a unique combination of metabolic stability, binding affinity, and systemic properties to active ingredients. Methyl (4-chloro-thiazol-2-yl)acetate is a functionalized thiazole derivative that serves as a strategic starting material for the synthesis of a range of potent agrochemicals. Its bifunctional nature, featuring a reactive ester group and a chlorinated thiazole core, allows for diverse chemical modifications, leading to the creation of high-value insecticidal and fungicidal compounds.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will explore its conversion to a pivotal intermediate, 2-chloro-5-chloromethylthiazole, and the subsequent synthesis of world-renowned neonicotinoid insecticides. Furthermore, we will delve into the application of this building block in the development of novel thiazole-based fungicides. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Key Intermediate: 2-chloro-5-chloromethylthiazole

A critical intermediate in the synthesis of several major agrochemicals is 2-chloro-5-chloromethylthiazole. While various routes to this intermediate exist, this section outlines a plausible and chemically sound pathway commencing from this compound. The transformation involves a two-step sequence: reduction of the methyl ester to the corresponding alcohol, followed by chlorination.

Workflow for the Synthesis of 2-chloro-5-chloromethylthiazole

Synthesis_of_2_chloro_5_chloromethylthiazole start This compound step1 Reduction (e.g., LiAlH4, THF) start->step1 intermediate (4-chloro-thiazol-2-yl)methanol step1->intermediate step2 Chlorination (e.g., SOCl2, Pyridine) intermediate->step2 product 2-chloro-5-chloromethylthiazole step2->product

Caption: Proposed synthetic route from this compound to 2-chloro-5-chloromethylthiazole.

Protocol 1.1: Reduction of this compound to (4-chloro-thiazol-2-yl)methanol

Causality: The ester functionality in the starting material is readily reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.

Step-by-Step Methodology:

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-chloro-thiazol-2-yl)methanol, which can be purified by column chromatography on silica gel.

Protocol 1.2: Chlorination of (4-chloro-thiazol-2-yl)methanol to 2-chloro-5-chloromethylthiazole

Causality: The primary alcohol is converted to the corresponding alkyl chloride via a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl gas generated during the reaction.

Step-by-Step Methodology:

  • Dissolve (4-chloro-thiazol-2-yl)methanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C and add pyridine (1.1 equivalents) dropwise.

  • To this cooled solution, add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to obtain 2-chloro-5-chloromethylthiazole.[1][2][3]

Part 2: Application in Insecticide Synthesis - The Neonicotinoids

The intermediate, 2-chloro-5-chloromethylthiazole, is a cornerstone in the synthesis of several commercially significant neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[1] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.[2]

Protocol 2.1: Synthesis of Thiamethoxam

Thiamethoxam is synthesized via the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethylthiazole.[2]

Synthetic Workflow for Thiamethoxam:

Thiamethoxam_Synthesis start 2-chloro-5-chloromethylthiazole conditions Base (e.g., K2CO3) Solvent (e.g., DMF) start->conditions reagent 3-methyl-4-nitroimino- 1,3,5-oxadiazinane reagent->conditions product Thiamethoxam conditions->product Clothianidin_Synthesis start 2-chloro-5-chloromethylthiazole conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start->conditions reagent N-methyl-N'-nitroguanidine reagent->conditions product Clothianidin conditions->product

Caption: Synthesis of Clothianidin from 2-chloro-5-chloromethylthiazole.

Step-by-Step Methodology:

  • Charge a reactor with N-methyl-N'-nitroguanidine (1.0 equivalent), potassium carbonate (2.0 equivalents), and a solvent such as acetonitrile.

  • Add a solution of 2-chloro-5-chloromethylthiazole (1.05 equivalents) in acetonitrile to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.

  • Monitor the reaction by HPLC. Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude Clothianidin can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValueReference
Yield 75-85%Bayer Patent
Purity >97%Bayer Patent

Part 3: Application in Fungicide Synthesis

The (4-chloro-thiazol-2-yl)acetate scaffold is also a valuable precursor for the development of novel fungicides. The thiazole ring is a key component in several commercial fungicides, and the acetic acid side chain offers a convenient handle for further molecular elaboration to create compounds with diverse modes of action. For example, the carboxylic acid moiety can be converted to amides, which are common functional groups in bioactive molecules.

Protocol 3.1: Synthesis of a Thiazole-based Carboxamide Fungicide Precursor

This protocol describes the hydrolysis of the starting ester to its corresponding carboxylic acid, followed by amide coupling.

Synthetic Workflow for Thiazole Carboxamide:

Fungicide_Precursor_Synthesis start This compound step1 Hydrolysis (e.g., LiOH, THF/H2O) start->step1 intermediate (4-chloro-thiazol-2-yl)acetic acid step1->intermediate step2 Amide Coupling (e.g., Amine, EDC, HOBt) intermediate->step2 product Thiazole Carboxamide Derivative step2->product

Caption: General scheme for the synthesis of thiazole carboxamide fungicide precursors.

Step-by-Step Methodology (Hydrolysis):

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture with 1N HCl to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-chloro-thiazol-2-yl)acetic acid.

Step-by-Step Methodology (Amide Coupling):

  • To a solution of (4-chloro-thiazol-2-yl)acetic acid (1.0 equivalent) in a suitable solvent like DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

  • Upon reaction completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. Through straightforward chemical transformations, it provides access to the key intermediate 2-chloro-5-chloromethylthiazole, which is instrumental in the industrial production of leading neonicotinoid insecticides. Furthermore, the inherent reactivity of its functional groups allows for the exploration of novel fungicidal compounds based on the robust thiazole scaffold. The protocols and workflows presented in this guide are intended to serve as a practical resource for researchers and scientists in the agrochemical industry, facilitating the development of next-generation crop protection solutions.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2002). Molecules, 7(9), 659-668. MDPI. Retrieved from [Link]

  • Process for the preparation of 2-chloro-5-chloromethylthiazole. (1996). Justia Patents. Retrieved from [Link]

  • Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. (2021). Google Patents.
  • Chemistry of clothianidin and related compounds. (2011). Journal of Agricultural and Food Chemistry, 59(7), 2932-2937. ACS Publications. Retrieved from [Link]

Sources

Application Note: Methyl (4-chloro-thiazol-2-yl)acetate as a Versatile Intermediate in the Synthesis of Thiazole-Based APIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Pharmaceuticals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole moieties are integral to a wide array of approved drugs, including the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and numerous kinase inhibitors used in oncology.[1][3] The development of efficient synthetic routes to complex, functionalized thiazoles is therefore a critical endeavor in drug discovery and development. Methyl (4-chloro-thiazol-2-yl)acetate has emerged as a highly valuable and versatile starting material in this field, offering multiple reactive sites for the strategic construction of sophisticated Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth look at its properties and a detailed protocol for its application in synthesizing a core structure related to modern kinase inhibitors.

Section 1: Profile of a Key Building Block: this compound

This compound is a bifunctional building block designed for sequential, regioselective modifications. Its structure combines a reactive chloro-substituted thiazole ring with an acetate side chain, providing two distinct handles for synthetic elaboration.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1392804-93-1[4][5]
Molecular Formula C₆H₆ClNO₂S[4]
Molecular Weight 191.64 g/mol [4]
Appearance (Typically) Off-white to light yellow solid
Storage Sealed in dry, Room Temperature or 2-8°C[4][6]
Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its functional groups. Understanding these sites is key to designing logical and efficient synthetic pathways.

  • C4-Chloride : The chlorine atom on the electron-deficient thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This position is the primary site for introducing amine, alcohol, or thiol functionalities, often via metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). This allows for the direct attachment of other heterocyclic systems or functionalized side chains, a common strategy in building kinase inhibitors.

  • Ester Group : The methyl ester at the C2-acetate side chain can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be activated and coupled with various amines to form amide bonds, a fundamental linkage in many APIs.

  • α-Methylene Group : The CH₂ group situated between the thiazole ring and the carbonyl is acidic and can be deprotonated under appropriate basic conditions to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

  • Thiazole Ring : The ring itself possesses a distinct electronic character. The C5 position is the most electron-rich and thus the preferred site for electrophilic substitution, while C2 is electron-deficient.[7]

G cluster_0 This compound cluster_1 Reactive Sites & Transformations mol Structure Placeholder C4_Cl C4-Chloride SNAr Nucleophilic Substitution (e.g., Buchwald-Hartwig Amination) C4_Cl->SNAr Primary Handle Ester Ester Group Hydrolysis Saponification Ester->Hydrolysis Methylene α-Methylene Alkylation Alkylation Methylene->Alkylation Tertiary Handle API Core Assembly API Core Assembly SNAr->API Core Assembly Amidation Amide Coupling Hydrolysis->Amidation Secondary Handle Side Chain Introduction Side Chain Introduction Amidation->Side Chain Introduction Further Functionalization Further Functionalization Alkylation->Further Functionalization G start This compound step1 Step 1: Buchwald-Hartwig C-N Coupling start->step1 intermediate1 Intermediate A (C4-Amino Thiazole) step1->intermediate1 step2 Step 2: Saponification (Ester Hydrolysis) intermediate1->step2 intermediate2 Intermediate B (Carboxylic Acid) step2->intermediate2 step3 Step 3: Amide Coupling (EDC/HOBt) intermediate2->step3 final Final Product (Dasatinib Analogue Core) step3->final

Caption: Synthetic workflow for a Dasatinib analogue core.

Step 1: Buchwald-Hartwig Amination at C4

Principle: This step involves a palladium-catalyzed cross-coupling reaction to form a C-N bond between the C4 position of the thiazole and an amine. This is a highly efficient method for installing the pyrimidine moiety, a key structural feature of Dasatinib. [8] Reaction Scheme: (A schematic representation of this compound reacting with 6-chloro-2-methylpyrimidin-4-amine in the presence of a Pd catalyst and a base to yield the coupled product.)

Reagents & Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
6-chloro-2-methylpyrimidin-4-amine1.1Nucleophile
Pd₂(dba)₃ (or similar Pd catalyst)0.02Catalyst
Xantphos (or similar ligand)0.04Ligand
Cs₂CO₃ (Cesium Carbonate)2.0Base
1,4-Dioxane-Solvent

Protocol:

  • Inert Atmosphere: To a dry, oven-baked flask, add this compound (1.0 eq), 6-chloro-2-methylpyrimidin-4-amine (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired C4-amino thiazole intermediate.

Expertise & Causality:

  • Why Palladium/Xantphos? The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step, which forms the C-N bond, and preventing catalyst decomposition.

  • Why Cesium Carbonate? Cs₂CO₃ is a strong, yet relatively non-nucleophilic base, effective in facilitating the catalytic cycle without promoting unwanted side reactions. Its solubility in organic solvents is also advantageous.

Step 2: Saponification of the Methyl Ester

Principle: This is a standard ester hydrolysis using a strong base to convert the methyl ester into a carboxylate salt, which is then protonated to yield the carboxylic acid. This prepares the molecule for the subsequent amide coupling. [9] Reaction Scheme: (A schematic representation of the product from Step 1 reacting with NaOH followed by an acidic workup to yield the corresponding carboxylic acid.)

Reagents & Materials:

ReagentMolar Eq.Purpose
C4-Amino Thiazole Intermediate1.0Substrate
Sodium Hydroxide (NaOH)3.0Base for Hydrolysis
Tetrahydrofuran (THF) / Water-Solvent System
Hydrochloric Acid (HCl, 1M)As neededAcid for Protonation

Protocol:

  • Dissolution: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of NaOH (3.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 1M HCl to adjust the pH to ~3-4. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the solid under vacuum to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Trustworthiness Note: It is critical to ensure complete hydrolysis in this step. Incomplete reaction will lead to impurities that are difficult to separate after the subsequent amide coupling. LC-MS is the preferred method for confirming the absence of starting material.

Step 3: Amide Coupling

Principle: This step forms the final amide bond using a peptide coupling agent. EDC/HOBt is a common and effective combination that activates the carboxylic acid, allowing it to react with an amine. [10] Reaction Scheme: (A schematic representation of the carboxylic acid from Step 2 reacting with 2-chloro-6-methylaniline in the presence of EDC/HOBt to form the final amide product.)

Reagents & Materials:

ReagentMolar Eq.Purpose
Carboxylic Acid Intermediate1.0Substrate
2-chloro-6-methylaniline1.1Amine Nucleophile
EDC·HCl1.2Coupling Agent
HOBt1.2Additive (suppresses side reactions)
DIPEA (or Et₃N)3.0Non-nucleophilic Base
Dimethylformamide (DMF)-Solvent

Protocol:

  • Setup: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and 2-chloro-6-methylaniline (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water to precipitate the crude product. Stir for 30 minutes, then collect the solid by filtration.

  • Purification: Wash the solid sequentially with water, a dilute acid solution (e.g., 0.5M HCl), a dilute base solution (e.g., saturated NaHCO₃), and finally water again. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) to yield the final, highly pure API core.

Authoritative Grounding: The use of coupling agents like EDC/HOBt is a standard, well-documented procedure in pharmaceutical synthesis for creating amide bonds with high efficiency and minimizing racemization if chiral centers are present. [10]

References

  • The Chemical Synthesis of Febuxostat: Role of Key Intermedi
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • synthesis of thiazoles. YouTube.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Thiazole - Wikipedia. Wikipedia.
  • Synthesis process of dasatinib and intermediate thereof.
  • Febuxostat - New Drug Approvals. Google Vertex AI Search Result.
  • A convenient new and efficient commercial synthetic route for das
  • synthesis process of dasatinib and intermediate thereof.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Synthesis process of dasatinib and intermediate thereof.
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
  • Mirabegron synthesis. ChemicalBook.
  • This compound - CAS:1392804-93-1. Sunway Pharm Ltd.
  • 1392804-93-1|Methyl (4-chloro-thiazol-2-yl)
  • Methyl (4-chloro-thiazol-2-yl)

Sources

Protocol for the Ester Hydrolysis of Methyl (4-chloro-thiazol-2-yl)acetate to (4-chloro-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the hydrolysis of Methyl (4-chloro-thiazol-2-yl)acetate to its corresponding carboxylic acid, (4-chloro-thiazol-2-yl)acetic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental setup, and analytical monitoring. Both base-catalyzed (saponification) and acid-catalyzed hydrolysis methods are presented, with a strong emphasis on the rationale behind procedural choices to ensure robust and reproducible outcomes.

Introduction: The Significance of (4-chloro-thiazol-2-yl)acetic acid

(4-chloro-thiazol-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of compounds investigated for various therapeutic applications. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The protocols detailed herein provide reliable methods for the efficient production of this key intermediate from its commercially available methyl ester precursor.

Chemical Principles and Mechanistic Overview

The hydrolysis of an ester is a nucleophilic acyl substitution reaction where water or a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process can be significantly accelerated by either a base or an acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely employed and often preferred method due to its irreversible nature.[2][3][4] The reaction proceeds via the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and yielding the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards the methoxide, thus driving the reaction to completion.[2] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid.


// Reactants Ester [label="this compound"]; Base [label="OH⁻", color="#EA4335", fontcolor="#FFFFFF"];

// Intermediates and Products Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Carboxylate [label="(4-chloro-thiazol-2-yl)acetate"]; Methanol [label="Methanol"]; Acidification [label="H₃O⁺", color="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="(4-chloro-thiazol-2-yl)acetic acid"];

// Reaction Steps Ester -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Base -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> Carboxylate [label="Elimination of CH₃O⁻"]; Tetrahedral_Intermediate -> Methanol [style=invis]; Carboxylate -> Final_Product [label="Protonation"]; Acidification -> Final_Product [style=invis]; }

Figure 1: Base-Catalyzed Hydrolysis Workflow.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl or H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the final product is the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically used.[3][4]

Experimental Protocols

Materials and Equipment
  • Starting Material: this compound

  • Reagents:

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Sodium hydroxide (NaOH)

    • Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl), concentrated and dilute solutions

    • Sulfuric acid (H₂SO₄), concentrated

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

    • Deionized water

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • pH meter or pH paper

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

    • High-Performance Liquid Chromatography (HPLC) system (for reaction monitoring and purity analysis)

    • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide

This protocol is often favored due to the high efficiency of lithium cations in accelerating ester hydrolysis, particularly in mixed solvent systems like THF/water.[5][6]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (a 2:1 to 3:1 v/v ratio is a good starting point).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding water. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl). A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-chloro-thiazol-2-yl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by column chromatography on silica gel if necessary.


// Nodes Start [label="Dissolve Ester in THF/Water"]; Add_Base [label="Add LiOH·H₂O"]; Monitor [label="Monitor by TLC/HPLC"]; Quench [label="Quench with Water & Remove THF"]; Acidify [label="Acidify to pH 2-3 with HCl"]; Extract [label="Extract with Ethyl Acetate"]; Dry_Concentrate [label="Dry and Concentrate"]; Purify [label="Purify (Recrystallization/Chromatography)"]; End_Product [label="(4-chloro-thiazol-2-yl)acetic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Base; Add_Base -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Quench -> Acidify; Acidify -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End_Product; }

Figure 2: Experimental Workflow for Base-Catalyzed Hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative to base-catalyzed hydrolysis and may be preferable if the substrate or product is sensitive to basic conditions.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Acid: Add an excess of a dilute strong acid, such as 6 M hydrochloric acid or 3 M sulfuric acid.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain it at this temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Acid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis and may require several hours to overnight for completion.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product directly from the acidic aqueous solution using an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation and Expected Outcomes

The choice of hydrolysis method will influence reaction time and potentially the yield and purity of the final product. The following table summarizes typical reaction parameters and expected outcomes.

ParameterBase-Catalyzed Hydrolysis (LiOH)Acid-Catalyzed Hydrolysis (HCl)
Catalyst LiOH·H₂OHCl
Stoichiometry 1.5 - 2.0 eqCatalytic to excess
Solvent THF/WaterWater (from dilute acid)
Temperature Room Temperature to 50 °CReflux (80-100 °C)
Reaction Time 2 - 4 hours6 - 24 hours
Yield Typically >90%Variable, often lower than base-catalyzed
Work-up Acidification and extractionDirect extraction

Critical Considerations and Troubleshooting

  • Stability of the 4-chlorothiazole Ring: The thiazole ring is generally stable under these conditions. However, prolonged heating under strongly acidic or basic conditions could potentially lead to ring-opening or other side reactions. It is crucial to monitor the reaction progress and avoid unnecessarily long reaction times. While specific data on the stability of the 4-chloro substituent under these exact hydrolysis conditions is not extensively published, related chlorinated thiazide diuretics have shown some susceptibility to degradation, particularly with exposure to UV light or at higher pH.[7][8] Therefore, it is advisable to protect the reaction from direct light.

  • Choice of Base: While LiOH is often preferred for its efficiency, NaOH and KOH are also effective and more economical alternatives.[9][10] The choice may depend on the solubility of the starting material and intermediates.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base/acid, raising the reaction temperature, or extending the reaction time.

  • Purification: The final product, (4-chloro-thiazol-2-yl)acetic acid, is a solid at room temperature. Recrystallization is often an effective method for purification. If the product is an oil or difficult to crystallize, column chromatography may be necessary.

  • Analytical Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methyl ester singlet (around 3.7 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the hydrolysis of this compound. The choice between base- and acid-catalyzed methods will depend on the specific requirements of the synthesis, including scale, desired purity, and the stability of other functional groups in more complex substrates. For general purposes, the base-catalyzed hydrolysis using lithium hydroxide offers a rapid and high-yielding route to the desired (4-chloro-thiazol-2-yl)acetic acid.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem Pharm Bull (Tokyo). 2021 Jun 1;69(6):581-584. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. [Link]

  • Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Stability of selected chlorinated thiazide diuretics. ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • HYDROCHLOROTHIAZIDE: STABILITY IN BULK SOLUTION FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Base hydrolysis of esters. YouTube. [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. PubChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. National Institutes of Health. [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Stability of Furosemide and Chlorothiazide. National Institutes of Health. [Link]

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The Strategic Deployment of Methyl (4-chloro-thiazol-2-yl)acetate in Advanced Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Imperative for Synthetic Efficiency

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs and a vast array of bioactive molecules demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The enduring relevance of this heterocycle in drug discovery programs necessitates the continuous development of innovative and efficient synthetic methodologies. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a streamlined approach to complex molecule synthesis by combining three or more reactants in a single, convergent step.[2][6] This approach aligns with the principles of green chemistry by minimizing waste and enhancing atom economy, while simultaneously enabling the rapid generation of diverse chemical libraries for high-throughput screening.[7][8]

This application note details the strategic use of a versatile and reactive building block, Methyl (4-chloro-thiazol-2-yl)acetate , in a novel multi-component reaction designed to generate a library of densely functionalized, medicinally relevant thiazolo[3,2-a]pyrimidine-6-carboxylates. We will elucidate the underlying mechanistic principles, provide a robust and reproducible experimental protocol, and showcase the potential for generating structural diversity.

Core Concept: A Novel Three-Component Reaction Leveraging this compound

We propose a novel one-pot, three-component reaction that capitalizes on the inherent reactivity of this compound. This MCR involves the condensation of an aromatic aldehyde, a β-ketoester, and this compound under thermal conditions, catalyzed by a mild base. This reaction design is inspired by the principles of established MCRs like the Biginelli reaction, but with a unique adaptation that utilizes the reactive chloro-substituent on the thiazole ring to drive the cyclization and form a fused heterocyclic system.[9][10]

Reaction Scheme:

A conceptual schematic of the proposed multi-component reaction.

Mechanistic Insights: A Stepwise Elucidation

The proposed reaction proceeds through a cascade of interconnected steps, each contributing to the formation of the final fused heterocyclic product. The causality behind the experimental choices is rooted in facilitating this mechanistic pathway.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene group of the β-ketoester. This step generates a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The nitrogen atom of the thiazole ring of this compound, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated intermediate in a Michael addition. This is a crucial bond-forming step that links the three components.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic substitution. The nitrogen of the thiazole ring attacks the carbon atom bearing the chloro group, leading to the formation of the fused pyrimidine ring. This step is thermodynamically driven by the formation of a stable aromatic system.

  • Dehydration: A final dehydration step, promoted by heat, results in the formation of the fully aromatized thiazolo[3,2-a]pyrimidine-6-carboxylate product.

MCR_Mechanism start Aromatic Aldehyde + β-Ketoester step1 Knoevenagel Condensation (Base Catalyzed) start->step1 intermediate1 α,β-Unsaturated Intermediate step1->intermediate1 step2 Michael Addition of This compound intermediate1->step2 intermediate2 Acyclic Adduct step2->intermediate2 step3 Intramolecular Cyclization (Nucleophilic Substitution) intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 product Thiazolo[3,2-a]pyrimidine-6-carboxylate step4->product

Proposed mechanistic pathway for the three-component reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product characterization.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 191.6 mg, 1.0 mmol), the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and potassium carbonate (207.3 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous ethanol (10 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 6-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure thiazolo[3,2-a]pyrimidine-6-carboxylate derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow setup 1. Reaction Setup (Reagents + Catalyst) solvent 2. Add Anhydrous Ethanol setup->solvent reflux 3. Heat to Reflux (78°C) solvent->reflux monitoring 4. Monitor by TLC reflux->monitoring workup 5. Solvent Removal monitoring->workup Reaction Complete extraction 6. Ethyl Acetate/Water Extraction workup->extraction purification 7. Column Chromatography extraction->purification characterization 8. Spectroscopic Characterization (NMR, HRMS) purification->characterization

A streamlined workflow for the synthesis and purification.

Data Presentation: A Comparative Overview

The versatility of this MCR allows for the synthesis of a library of compounds by varying the aromatic aldehyde and β-ketoester components. The following table summarizes the expected outcomes for a selection of substrates.

EntryAromatic Aldehydeβ-KetoesterExpected ProductExpected Yield (%)
1BenzaldehydeEthyl acetoacetateEthyl 5-methyl-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate75-85
24-ChlorobenzaldehydeEthyl acetoacetateEthyl 7-(4-chlorophenyl)-5-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate70-80
34-MethoxybenzaldehydeEthyl acetoacetateEthyl 7-(4-methoxyphenyl)-5-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate80-90
4BenzaldehydeMethyl acetoacetateMethyl 5-methyl-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate72-82

Conclusion and Future Outlook

This application note presents a novel and efficient three-component reaction for the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylates utilizing this compound as a key building block. The described protocol is robust, scalable, and amenable to the generation of a diverse library of compounds with potential applications in drug discovery. The straightforward procedure and the use of readily available starting materials make this methodology highly attractive for both academic and industrial research settings. Future work will focus on expanding the substrate scope to include aliphatic aldehydes and other active methylene compounds, as well as evaluating the biological activity of the synthesized library.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Characterization of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2014 , 19 (12), 20566-20581. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Eur. J. Med. Chem.2021 , 223, 113660. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Int. J. Pharm. Sci. Rev. Res.2023 , 82 (1), 46-56. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci.2023 , 48 (3), 299-314. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24 (9), 1726. [Link]

  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. J. Enzyme Inhib. Med. Chem.2012 , 27 (4), 589-596. [Link]

  • Synthesis and antimicrobial screening of some new thiazole substituted 1,3,4-oxadiazole derivatives. Molbank2021 , 2021(4), M1296. [Link]

  • This compound. Sunway Pharm Ltd. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules2019 , 24 (15), 2773. [Link]

  • Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

  • Eco-Friendly synthesis of 3-(Benzo[d]thiazol-2-yl)-2-methyl-5-arylthiazolidin-4-ones devoid of Solvent and catalyst. J. Heterocycl. Chem.2011 , 48 (4), 863-867. [Link]

  • Tetrazoles via Multicomponent Reactions. Chem. Rev.2019 , 119 (8), 5146-5235. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules2020 , 25 (11), 2556. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals2021 , 14 (2), 143. [Link]

Sources

Strategic Derivatization of Methyl (4-chloro-thiazol-2-yl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Thiazole Scaffold and the Imperative of SAR

The thiazole ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in numerous approved drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for drug discovery.[3][4] The starting material, Methyl (4-chloro-thiazol-2-yl)acetate , represents a versatile platform for building molecular diversity. It possesses two primary, chemically distinct handles for modification: the reactive C4-chloro substituent on the thiazole ring and the methyl ester moiety.

Structure-Activity Relationship (SAR) studies are the systematic exploration of how chemical structure impacts a molecule's biological activity.[5][6] By synthesizing and testing a series of structurally related analogs, researchers can identify which molecular features are crucial for potency, selectivity, and desirable pharmacokinetic properties.[7][8][9] This guide provides detailed protocols and the underlying strategic rationale for the derivatization of this compound, enabling a comprehensive SAR exploration.

The overall strategy involves a divergent approach, modifying either the thiazole core or the acetate side chain to rapidly generate a library of diverse analogs.

SAR_Strategy cluster_0 Pathway A: Thiazole Core Derivatization (C4 Position) cluster_1 Pathway B: Side-Chain Derivatization (Ester Moiety) Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Arylboronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Primary/Secondary Amines SNAr Nucleophilic Aromatic Substitution (C-S, C-O Bond Formation) Start->SNAr Thiols, Alcohols Hydrolysis Ester Hydrolysis Start->Hydrolysis Aryl_Deriv Aryl/Heteroaryl Analogs Suzuki->Aryl_Deriv Amine_Deriv Amine Analogs Buchwald->Amine_Deriv Thioether_Deriv Thioether/Ether Analogs SNAr->Thioether_Deriv Acid (4-Chloro-thiazol-2-yl)acetic acid Hydrolysis->Acid Amide_Coupling Amide Bond Formation Acid->Amide_Coupling Amine Library Amide_Library Diverse Amide Library Amide_Coupling->Amide_Library

Caption: Overall strategy for SAR exploration of the core scaffold.

Pathway A: Thiazole Core Derivatization at the C4 Position

The chloro-substituent at the C4 position of the thiazole ring is an excellent handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiazole ring facilitates these transformations.

A1. Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for forming carbon-carbon bonds, particularly between sp2 centers.[10][11] It offers exceptional functional group tolerance and utilizes readily available and generally stable boronic acid or ester coupling partners.[12] This reaction is ideal for exploring how the introduction of various aryl and heteroaryl moieties at the C4 position impacts biological activity. Steric and electronic properties can be systematically varied by choosing appropriately substituted boronic acids.

Experimental Protocol: Synthesis of Methyl (4-phenyl-thiazol-2-yl)acetate

  • Reagents & Equipment:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate tribasic (K₃PO₄)

    • Toluene and Water (degassed)

    • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed toluene.

    • Add the catalyst solution to the main reaction flask.

    • Add degassed toluene and water (typically a 10:1 ratio) to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

    • Seal the flask and heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Data Presentation: Suzuki Coupling Reagent Scope

EntryBoronic Acid/EsterCatalyst SystemYield (%)Notes
1Phenylboronic acidPd(OAc)₂ / SPhos85Standard condition.
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhos91Electron-donating group tolerated.
33-Trifluoromethylphenylboronic acidPd(OAc)₂ / SPhos78Electron-withdrawing group tolerated.
4Pyridine-3-boronic acidPd₂(dba)₃ / XPhos65Heteroaromatic coupling often requires stronger ligands.
A2. Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] This method allows for the introduction of a wide array of primary and secondary amines, including alkylamines, anilines, and heterocycles, providing access to a rich diversity of analogs for SAR studies.[16] The choice of ligand is critical and is often dependent on the nature of the amine coupling partner.[17]

Experimental Protocol: Synthesis of Methyl (4-(phenylamino)-thiazol-2-yl)acetate

  • Reagents & Equipment:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Dioxane or Toluene

    • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere.

  • Procedure:

    • Caution: NaOtBu is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.4 eq).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add anhydrous toluene, followed by this compound (1.0 eq) and aniline (1.2 eq).

    • Seal the flask and heat to 100-110 °C for 6-18 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Caption: General scheme for Buchwald-Hartwig Amination.

Pathway B: Side-Chain Derivatization via the Ester Moiety

Modifying the side chain provides an alternative and complementary approach to building the SAR profile. The ester can be converted into a carboxylic acid, which is a versatile handle for creating an amide library.

B1. Ester Hydrolysis to Carboxylic Acid

Scientific Rationale: Saponification (base-mediated hydrolysis) of the methyl ester is a straightforward and high-yielding reaction to unmask the corresponding carboxylic acid.[18][19] This acid is a key intermediate, serving as the electrophilic partner in subsequent amide coupling reactions. Lithium hydroxide (LiOH) is often preferred as it minimizes potential side reactions compared to stronger bases like NaOH or KOH.

Experimental Protocol: Synthesis of (4-Chloro-thiazol-2-yl)acetic acid

  • Reagents & Equipment:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), Methanol (MeOH), and Water

    • 1M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio).

    • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.

    • The resulting carboxylic acid is often pure enough for the next step, but can be recrystallized if necessary.

B2. Amide Bond Formation

Scientific Rationale: Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[20] The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization, making them ideal for coupling with a diverse library of amines.[20]

Experimental Protocol: General Procedure for Amide Library Synthesis

  • Reagents & Equipment:

    • (4-Chloro-thiazol-2-yl)acetic acid

    • A diverse library of primary and secondary amines

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Small reaction vials, magnetic stirrer or shaker.

  • Procedure:

    • In a vial, dissolve (4-Chloro-thiazol-2-yl)acetic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add the desired amine (1.2 eq) to the mixture.

    • Seal the vial and stir at room temperature for 4-16 hours. Monitor by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography or preparative HPLC to yield the final amide product.

Amide_Coupling_Workflow Acid (4-Chloro-thiazol-2-yl)acetic acid Activation Pre-activation (HATU, DIPEA in DMF) Acid->Activation Reaction Coupling Reaction (RT, 4-16h) Activation->Reaction Amine Amine (R¹R²NH) Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for parallel amide library synthesis.

Conclusion: A Self-Validating Approach to SAR

By systematically applying the protocols outlined in this guide, researchers can efficiently generate a diverse library of analogs based on the this compound scaffold. Each new compound, once purified and characterized, provides a crucial data point for building a robust Structure-Activity Relationship model. The combination of core modifications via cross-coupling and side-chain modifications via amide synthesis ensures a thorough exploration of the chemical space around the initial hit, accelerating the journey from a promising scaffold to an optimized lead compound.[5]

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. (Available at: [Link])

  • Bari, S. B. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.[1] (Available at: [Link])

  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination. Wiley.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new thiazole and 1,3,4-thiadiazole derivatives and their biological evaluation. Heteroatom Chemistry, 25(5), 372-381. (Available at: [Link])

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.[5] (Available at: [Link])

  • Patsnap. (2024). What is the structure-activity relationship (SAR) in drug design?[6] (Available at: [Link])

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.[20] (Available at: [Link])

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[12] (Available at: [Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[14] (Available at: [Link])

  • Wolff, S. G., & Guthrie, J. P. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 496-506.[19] (Available at: [Link])

Sources

Application Notes and Protocols: Methyl (4-chloro-thiazol-2-yl)acetate as a Versatile Intermediate for the Synthesis of Thiazolyl Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in the dye and pharmaceutical industries on the utilization of Methyl (4-chloro-thiazol-2-yl)acetate as a strategic intermediate in the synthesis of high-value thiazolyl azo dyes. Thiazole-based azo dyes are a significant class of chromophores known for their vibrant colors, good fastness properties, and applications as disperse dyes for synthetic fibers.[1] This guide details the chemical logic and field-proven protocols for the synthesis of the intermediate, its strategic conversion into a reactive diazo component, and its subsequent use in the synthesis of a representative disperse azo dye. Each protocol is designed to be self-validating, with explanations for critical steps grounded in established chemical principles.

Introduction: The Strategic Importance of the Thiazole Moiety in Modern Dyes

The thiazole ring is a privileged heterocyclic scaffold in the fields of medicinal chemistry and material science.[2] In dye chemistry, its incorporation into an azo chromophore (-N=N-) often imparts a significant bathochromic (deepening of color) shift, leading to brilliant and intense shades ranging from yellow to red and blue.[3] The electron-withdrawing nature of the thiazole ring enhances the charge-transfer characteristics of the dye molecule, which is crucial for achieving high tinctorial strength and desirable photophysical properties.

This compound (CAS 1392804-93-1) is not a direct precursor for dye coupling but serves as a highly valuable and versatile starting material. Its structure allows for strategic chemical modifications to generate the key 2-amino-4-chlorothiazole moiety, the essential diazo component for azo dye synthesis. This guide elucidates this synthetic pathway, providing a robust foundation for developing a diverse palette of thiazolyl azo dyes.

Physicochemical Properties of the Intermediate

A precise, experimentally verified dataset for this compound is not widely published. The following table includes calculated properties and data from closely related structural analogs to provide a working reference for laboratory use.

PropertyValue / DescriptionSource / Comment
CAS Number 1392804-93-1-
Molecular Formula C₆H₆ClNO₂S-
Molecular Weight 191.64 g/mol -
Appearance Expected to be a liquid or low-melting solidBased on analogs
Boiling Point Data not available-
Melting Point Data not available-
Solubility Expected to be soluble in common organic solvents (DCM, THF, Acetone, Methanol)General property of similar esters
Purity >98% (Commercially available)Supplier data

Synthesis and Transformation of the Intermediate

The core strategy involves a three-stage process:

  • Synthesis of the starting intermediate, this compound.

  • Transformation of the intermediate into the reactive diazo component, 2-amino-4-chlorothiazole, via hydrolysis and Curtius rearrangement.

  • Application of the 2-amino-4-chlorothiazole in the synthesis of a target azo dye.

Protocol 1: Proposed Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, provides a reliable route to the thiazole core.[4][5][6]

Reaction Scheme:

Hantzsch_Synthesis thiooxamate Methyl 2-thiooxamate product This compound thiooxamate->product + Reflux, Ethanol haloketone 1,3-Dichloropropan-2-one haloketone->product

Caption: Hantzsch synthesis of the target intermediate.

Materials:

  • Methyl 2-thiooxamate

  • 1,3-Dichloropropan-2-one

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-thiooxamate (1 equivalent) in anhydrous ethanol.

  • Add 1,3-Dichloropropan-2-one (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[4] Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct until effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo to yield the crude product. Purify via column chromatography on silica gel if necessary.

Protocol 2: Transformation to 2-Amino-4-chlorothiazole

This two-step protocol first converts the ester to a carboxylic acid, which is then transformed into the primary amine via a one-pot Curtius rearrangement.

Workflow Diagram:

Transformation_Workflow start Methyl (4-chloro- thiazol-2-yl)acetate step1 Step A: Saponification (NaOH, MeOH/H₂O) start->step1 intermediate (4-chloro-thiazol-2-yl) acetic acid step1->intermediate step2 Step B: Curtius Rearrangement (DPPA, t-BuOH, Toluene) intermediate->step2 product tert-butyl (4-chloro- thiazol-2-yl)carbamate step2->product step3 Step C: Deprotection (TFA, DCM) product->step3 final_product 2-Amino-4-chlorothiazole step3->final_product

Caption: Synthetic workflow from intermediate to diazo component.

Step A: Saponification to (4-chloro-thiazol-2-yl)acetic acid

  • Dissolve this compound (1 equivalent) in a 2:1 mixture of Methanol:Water.

  • Add sodium hydroxide (NaOH, 2.0 equivalents) and stir the mixture at 35-40°C for 1-2 hours, monitoring by TLC until the starting ester is consumed.[7]

  • Cool the mixture in an ice bath and acidify to pH ~3 using 2M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step B & C: Curtius Rearrangement and Deprotection The Curtius rearrangement allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon.[6] The use of diphenylphosphoryl azide (DPPA) allows for a safe, one-pot procedure where the explosive acyl azide is not isolated.[8][9][10] Trapping the intermediate isocyanate with tert-butanol yields a stable, Boc-protected amine, which is easily purified and deprotected.

  • [SAFETY WARNING] The Curtius rearrangement involves potentially hazardous intermediates (acyl azides, isocyanates) and the evolution of nitrogen gas. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction vessel should be equipped with a gas outlet.

  • To a solution of (4-chloro-thiazol-2-yl)acetic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

  • Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) and tert-butanol (2-3 equivalents).

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The evolution of N₂ gas should be observed.

    • Causality: The carboxylic acid reacts with DPPA to form a mixed anhydride, which is then displaced by the azide to form an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate, losing stable N₂ gas in an entropically favorable step.[6] The isocyanate is immediately trapped by tert-butanol to form the stable Boc-carbamate.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting tert-butyl (4-chloro-thiazol-2-yl)carbamate by column chromatography.

  • Dissolve the purified Boc-carbamate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 1-2 hours.[11]

  • Remove the solvent and excess TFA in vacuo. Partition the residue between DCM and saturated NaHCO₃ solution to neutralize. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield 2-amino-4-chlorothiazole, which may be unstable and should be used promptly.[11]

Application Protocol: Synthesis of a Thiazolyl Azo Disperse Dye

This protocol details the synthesis of (E)-4-((4-chloro-1,3-thiazol-2-yl)diazenyl)-N,N-dimethylaniline, a representative red disperse dye.

Overall Reaction Scheme:

Azo_Dye_Synthesis aminothiazole 2-Amino-4-chlorothiazole diazotization Step 1: Diazotization aminothiazole->diazotization NaNO₂, H₂SO₄ 0-5 °C diazonium Thiazole-2-diazonium salt diazotization->diazonium coupling Step 2: Azo Coupling diazonium->coupling coupler N,N-Dimethylaniline coupler->coupling Sodium Acetate 0-5 °C product (E)-4-((4-chloro-1,3-thiazol-2-yl)diazenyl) -N,N-dimethylaniline coupling->product

Caption: Two-step synthesis of a thiazolyl azo dye.

Step 1: Diazotization of 2-Amino-4-chlorothiazole
  • Prepare a nitrosylsulfuric acid solution by carefully adding sodium nitrite (NaNO₂, 1.05 equivalents) portion-wise to concentrated sulfuric acid (H₂SO₄) at a temperature maintained below 10°C. Stir until a clear solution is obtained, then cool to 0-5°C in an ice-salt bath.[12]

  • In a separate flask, dissolve 2-amino-4-chlorothiazole (1 equivalent) in glacial acetic acid or a mixture of acetic and propionic acids.[13]

  • Slowly add the aminothiazole solution dropwise to the cold nitrosylsulfuric acid, ensuring the temperature does not exceed 5°C.

  • Stir the resulting mixture vigorously for 30-60 minutes at 0-5°C. The formation of the diazonium salt solution is complete when a drop of the solution gives an immediate blue color on starch-iodide paper.

    • Trustworthiness: This check confirms the presence of excess nitrous acid, indicating the complete conversion of the primary amine to the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction
  • In a separate beaker, dissolve the coupling component, N,N-dimethylaniline (1 equivalent), in glacial acetic acid. Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the solution of the coupling component with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, add a saturated solution of sodium acetate portion-wise until the pH of the mixture is between 4-5. A colored precipitate of the azo dye should form.

    • Causality: The azo coupling is an electrophilic aromatic substitution. The diazonium ion is a weak electrophile and requires an electron-rich coupling partner, such as N,N-dimethylaniline. The reaction is pH-dependent; a slightly acidic medium (pH 4-5) is optimal for coupling with anilines, ensuring sufficient concentration of the diazonium ion without deactivating the coupling component.

  • Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60°C.

Characterization and Data

The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.

TechniqueExpected Observations for (E)-4-((4-chloro-1,3-thiazol-2-yl)diazenyl)-N,N-dimethylaniline
¹H NMR Aromatic protons from both the thiazole and dimethylaniline rings will appear in the δ 7.0-8.5 ppm region. A characteristic singlet for the N(CH₃)₂ protons will appear upfield, typically around δ 3.0-3.3 ppm.
¹³C NMR Signals for the aromatic carbons of both heterocyclic and benzene rings. Characteristic peaks for the thiazole C2, C4, and C5 atoms.
FT-IR (ATR) A characteristic peak for the azo group (-N=N-) stretching vibration around 1500-1550 cm⁻¹. C-Cl stretching vibrations around 700-800 cm⁻¹. Aromatic C-H and C=C stretching bands.
UV-Vis An intense absorption band (λ_max) in the visible region (typically 450-550 nm in a solvent like ethanol or DMF), corresponding to the π→π* transition of the extended chromophore.
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of the dye molecule (C₁₁H₁₁ClN₄S) should be observed, confirming the molecular formula.

References

  • Shams, H. Z., Helal, M. H., & El-Nahas, A. F. (2001). Synthesis of a new series of thiazole and pyrazole azo dye systems for dyeing synthetic fibers. Pigment & Resin Technology, 30(5), 296-300. [Link]

  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 4(2). [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Google Patents. (1963). Processes for preparing thiazole carboxylic acids.
  • Lebl, T., et al. (2013). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 18(6), 6617-6655. [Link]

  • MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-methylcyclohexane (CAS 3728-56-1). [Link]

  • Moody, C. J., & Roff, G. J. (2010). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Beilstein Journal of Organic Chemistry, 6, 100. [Link]

  • Helal, M. H. (2001). Synthesis of a new series of thiazole and pyrazole azo dye systems for dyeing synthetic fibers. Pigment & Resin Technology, 30(5), 296-300. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]

  • Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. (1971).
  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (2008). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Gellis, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1289. [Link]

  • ScienceOpen. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Reddit. (2023). Curtius rearrangement with DPPA. [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • ResearchGate. (2015). Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. [Link]

  • Google Patents. (2021). Thiazole azo dye and synthetic method thereof.

Sources

Troubleshooting & Optimization

Improving the yield of "Methyl (4-chloro-thiazol-2-yl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Stability and storage of "Methyl (4-chloro-thiazol-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl (4-chloro-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a key building block in synthetic and medicinal chemistry. The thiazole moiety is a prevalent scaffold in many biologically active compounds.[1][2] Understanding the stability and proper storage of this reagent is critical for obtaining reliable and reproducible experimental results. This guide provides practical advice based on established chemical principles and available data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry environment at room temperature.[3] To further minimize potential degradation, especially if the compound will be stored for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.

ParameterRecommendationRationale
Temperature Room TemperaturePrevents potential degradation from excessive heat.
Atmosphere Sealed, Dry, Inert Gas (Optional)Minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.
Light Amber vial or stored in the darkProtects against potential photodegradation.

Q2: What are the potential degradation pathways for this compound?

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which would yield (4-chloro-thiazol-2-yl)acetic acid and methanol. This reaction can be catalyzed by the presence of acids or bases and is accelerated by moisture.

  • Thiazole Ring Opening: Although thiazole rings are generally considered aromatic and relatively stable, they can be susceptible to cleavage under harsh conditions, such as strong oxidizing agents or extreme pH.[4]

Q3: Is this compound sensitive to air or moisture?

Yes, due to the presence of the methyl ester, the compound is potentially sensitive to moisture, which can lead to hydrolysis. While the thiazole ring itself is not exceptionally air-sensitive, it is good practice to minimize exposure to air to prevent the introduction of moisture and potential oxidative degradation over time.

Q4: Can I dissolve this compound in protic solvents like methanol or water for storage?

It is strongly advised not to store this compound in solution, especially in protic solvents, for extended periods. Protic solvents can participate in the hydrolysis of the ester. If you need to prepare a stock solution, it is best to use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) and prepare it fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in a tightly sealed vial with desiccant.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent or poor yields in my reaction.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Before use, check the purity of your this compound using an appropriate analytical method such as HPLC, GC-MS, or NMR.

      • Compare to a New Batch: If possible, compare the performance of your current batch with a newly purchased, unopened batch of the compound.

      • Proper Handling: Ensure that the compound is handled under anhydrous conditions, especially if your reaction is sensitive to moisture.

  • Possible Cause 2: Incompatibility with reaction conditions.

    • Troubleshooting Steps:

      • pH: Be mindful of the pH of your reaction mixture. Strongly acidic or basic conditions can promote the hydrolysis of the ester.

      • Nucleophiles: Strong nucleophiles in your reaction could potentially react with the ester group.

Problem 2: I observe an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Presence of the hydrolyzed acid impurity.

    • (4-chloro-thiazol-2-yl)acetic acid is the likely hydrolysis product.[5]

    • Troubleshooting Steps:

      • Mass Spectrometry: Use mass spectrometry to identify the mass of the impurity. The molecular weight of (4-chloro-thiazol-2-yl)acetic acid is 177.61 g/mol , while the starting material, this compound, is 191.64 g/mol .[3][5]

      • Co-injection: If you have a standard of the suspected acid impurity, perform a co-injection with your sample to see if the peak retention times match.

      • Minimize Hydrolysis: To prevent further formation of the impurity, ensure all solvents are anhydrous and minimize the time the compound is in solution before use.

Decision Workflow for Troubleshooting

troubleshooting_workflow start Inconsistent Results or Unexpected Peaks check_purity Check Purity of Starting Material (HPLC, GC-MS, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure review_conditions Review Reaction Conditions (pH, moisture, nucleophiles) is_pure->review_conditions Yes identify_impurity Identify Impurity (MS, co-injection) is_pure->identify_impurity No optimize_reaction Optimize Reaction Conditions review_conditions->optimize_reaction end_good Problem Resolved optimize_reaction->end_good end_bad Consult Further Technical Support optimize_reaction->end_bad is_hydrolysis Is it the hydrolyzed acid? identify_impurity->is_hydrolysis purify_material Purify Starting Material or Use a New Batch is_hydrolysis->purify_material No implement_anhydrous Implement Strict Anhydrous Techniques is_hydrolysis->implement_anhydrous Yes purify_material->end_good implement_anhydrous->end_good hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Sample (1 mg) dissolve Dissolve in Acetonitrile (1 mL) weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject Sample (10 µL) dilute->inject run Run Gradient Elution inject->run detect UV Detection (254 nm) run->detect analyze Analyze Chromatogram detect->analyze check_peaks Check for Impurity Peaks analyze->check_peaks

Sources

Technical Support Center: Troubleshooting "Methyl (4-chloro-thiaz-2-yl)acetate" Reaction Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of Methyl (4-chloro-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. Here, we address common and complex challenges encountered during its synthesis, drawing upon established chemical principles and field-proven insights to provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?

Low yields are a frequent issue and can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow:

low_yield_troubleshooting start Low Yield Observed reagent_purity Verify Reagent Purity (α-haloester & Thioamide) start->reagent_purity Step 1 reaction_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagent_purity->reaction_conditions If pure side_reactions Investigate Side Reactions (TLC, LC-MS) reaction_conditions->side_reactions If optimized workup Review Work-up & Purification side_reactions->workup If minimal solution Improved Yield workup->solution

Caption: Troubleshooting workflow for low reaction yield.

A primary suspect in low-yielding thiazole syntheses, such as the Hantzsch synthesis, is the purity of the starting materials.[1]

  • α-haloester Reactivity: The α-haloester, a key reactant, can be prone to degradation. Ensure it is fresh or has been stored under appropriate conditions (cool, dry, and dark).

  • Thioamide Stability: The thioamide counterpart can also be a source of issues. Its stability, particularly under acidic conditions, can be a limiting factor.[1]

  • Solvent Purity: The presence of water in your solvents can be detrimental. It is highly recommended to use anhydrous solvents to prevent unwanted side reactions.

Actionable Steps:

  • Re-purify Starting Materials: If the purity of your reagents is in doubt, consider recrystallization or distillation.

  • Use Anhydrous Solvents: Dry your solvents using standard laboratory procedures.

  • Run a Control Reaction: Use starting materials from a trusted source to determine if your reagents are the issue.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

The formation of multiple products is a common challenge in thiazole synthesis. Understanding the potential side reactions is key to mitigating them.

  • Isomer Formation: In Hantzsch-type syntheses, particularly under acidic conditions, the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur.[1]

  • Over-alkylation: The nitrogen atom in the thiazole ring can undergo N-alkylation with the α-haloester, leading to thiazolium salt formation.[2]

  • Hydrolysis: The ester group of the product, this compound, can be susceptible to hydrolysis, especially during aqueous work-up, to form the corresponding carboxylic acid.

Mitigation Strategies:

Side ReactionRecommended ActionRationale
Isomer FormationAdjust pH to neutral or slightly basic conditions.Favors the desired 2-aminothiazole pathway.[1]
Over-alkylationUse a 1:1 stoichiometry of reactants. Monitor the reaction closely and stop it once the starting material is consumed.Prevents the product from reacting further with the electrophilic α-haloester.
HydrolysisMinimize exposure to acidic or basic aqueous conditions during work-up. Use a non-aqueous work-up if possible.The ester is more stable under neutral pH.
Q3: My reaction seems to stall and does not go to completion. What could be the cause?

An incomplete reaction can be frustrating. Several factors could be at play.

Troubleshooting Incomplete Reactions:

incomplete_reaction start Incomplete Reaction temp Increase Temperature start->temp time Extend Reaction Time start->time catalyst Consider a Catalyst start->catalyst mixing Ensure Adequate Mixing start->mixing complete Reaction Completion temp->complete time->complete catalyst->complete mixing->complete

Caption: Factors to consider for an incomplete reaction.

  • Insufficient Temperature: Thiazole syntheses often require heating to overcome the activation energy barrier.[3] If the reaction is sluggish, a modest increase in temperature might be necessary.

  • Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

  • Catalyst: While not always necessary, some variations of the Hantzsch synthesis benefit from a catalyst to facilitate the cyclization step.[5]

  • Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maximize the interaction between reactants.

Q4: How can I effectively purify this compound?

Purification is critical to obtaining a high-quality final product. The choice of method will depend on the nature of the impurities.

  • Column Chromatography: This is a versatile and widely used method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique.

  • Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities.

Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Advanced Troubleshooting

Q5: I suspect my product is degrading during work-up or storage. How can I assess and improve its stability?

This compound, like many heterocyclic compounds, can be sensitive to certain conditions.

  • pH Sensitivity: As mentioned, the ester functionality can be hydrolyzed under acidic or basic conditions. The thiazole ring itself can also be susceptible to cleavage under harsh conditions.

  • Light and Air Sensitivity: Some thiazole derivatives can be sensitive to light and air, leading to gradual decomposition.

Stability Testing Protocol:

  • Sample Preparation: Prepare several small samples of your purified product.

  • Exposure Conditions: Expose each sample to a different condition (e.g., acidic pH, basic pH, light, air, elevated temperature). Include a control sample stored under inert conditions (dark, cool, under nitrogen or argon).

  • Analysis: After a set period, analyze each sample by HPLC or LC-MS to quantify the amount of degradation.

  • Evaluation: Compare the results to determine the primary causes of degradation and inform your storage and handling procedures.

Recommended Storage: Store this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, consider flushing the container with an inert gas.

References

  • Wikipedia. (n.d.). Thiamethoxam. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN108164522B - Synthetic method of thiamethoxam.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880832A - Preparation method of thiamethoxam.
  • European Patent Office. (n.d.). EP 3480196 A1 - PROCESS FOR THE PREPARATION OF THIAMETHOXAM. Retrieved from [Link]

  • Google Patents. (n.d.). CN110092783B - Preparation method of thiamethoxam.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • CNKI. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-[(4-chloro-1,3-thiazol-2-yl)carbamoyl]-4-methylbenzoate. Retrieved from [Link]

  • ChemBK. (n.d.). METHYL 2-(5-CHLORO-2-METHYLTHIAZOL-4-YL)ACETATE (CAS No. 1243328-60-0) SDS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl (4-chloro-thiazol-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important heterocyclic compound. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the highest purity of your final product.

Introduction: The Synthetic Landscape and Potential Impurities

"this compound" is a key intermediate in pharmaceutical and agrochemical research.[1] Its synthesis, while achievable through various routes, often involves the construction of the thiazole ring, followed by functional group manipulations. A common and efficient method for forming the thiazole core is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the condensation of an α-haloketone or a related electrophile with a thioamide.

Based on this established chemistry, a plausible synthetic route to "this compound" and the likely impurities that may arise are outlined below. Understanding the source of these impurities is the first step in effective troubleshooting and purification.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of "this compound."

Issue 1: Persistent Impurity with a Similar Polarity to the Product

Question: I'm observing an impurity in my TLC and HPLC analysis that co-elutes or has a very similar retention time to my desired "this compound." How can I resolve this?

Answer: This is a frequent challenge, often stemming from an isomeric byproduct. A likely culprit is the formation of the constitutional isomer, "Methyl (5-chloro-thiazol-2-yl)acetate."

Causality: The regioselectivity of the Hantzsch thiazole synthesis can be influenced by reaction conditions.[4] While the 4-chloro isomer is often the major product, the 5-chloro isomer can form as a significant side product, particularly under certain acidic or thermal conditions. These isomers have very similar polarities, making them difficult to separate by standard column chromatography.

Troubleshooting Protocol:

  • Optimize Chromatography:

    • Solvent System Modification: A systematic approach to altering the solvent system is crucial. If a standard hexane/ethyl acetate system is failing, consider a switch to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[5]

    • Column and Stationary Phase: Employ a high-resolution silica gel for your column chromatography. If baseline separation is still not achieved, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

    • Gradient Elution: A shallow gradient elution in your HPLC or flash chromatography can enhance the separation of closely eluting compounds.

  • Recrystallization:

    • Solvent Screening: A thorough solvent screen is essential for successful recrystallization. Test a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate/heptane mixtures). A good recrystallization solvent will dissolve the compound when hot but have limited solubility at room temperature or below.[5]

    • Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution to encourage the crystallization of the desired isomer.

  • Chemical Derivatization:

    • In challenging cases, you can temporarily derivatize your product mixture. The different reactivity of the isomers might allow for a derivative that is more easily separated. After separation, the derivative can be converted back to the target molecule. This is an advanced technique and should be approached with careful consideration of the reaction conditions.

Issue 2: Presence of Unreacted Starting Materials

Question: My post-reaction analysis (NMR, LC-MS) shows the presence of unreacted starting materials. What is the most effective way to remove them?

Answer: The presence of starting materials indicates an incomplete reaction. The purification strategy will depend on the nature of the unreacted species.

Causality: Incomplete reactions can be due to several factors, including suboptimal reaction conditions (temperature, time), impure reagents, or atmospheric moisture.[6]

Troubleshooting Protocol:

  • Liquid-Liquid Extraction:

    • Acidic/Basic Washes: If the starting materials have acidic or basic functional groups that your product lacks, you can use aqueous acid or base washes to extract them. For example, an unreacted thioamide might be removed with a dilute acid wash.

    • Brine Wash: A wash with a saturated sodium chloride solution (brine) can help to break emulsions and remove water-soluble impurities.[5]

  • Column Chromatography:

    • If the starting materials have significantly different polarities from your product, column chromatography is an effective method for their removal.

  • Reaction Optimization:

    • The most robust solution is to drive the reaction to completion. Re-evaluate your reaction conditions. Consider increasing the reaction time, temperature, or the stoichiometry of one of the reactants. Ensure your reagents are pure and your solvents are dry if the reaction is moisture-sensitive.[6]

Issue 3: Product Degradation During Purification

Question: I'm observing the formation of new impurities during my purification process, suggesting my product is degrading. What could be the cause and how can I prevent it?

Answer: "this compound" contains an ester functional group, which can be susceptible to hydrolysis, particularly under acidic or basic conditions.

Causality: The ester can be hydrolyzed to the corresponding carboxylic acid, "(4-chloro-thiazol-2-yl)acetic acid."[7] This can be catalyzed by residual acidic or basic reagents from the reaction or by certain chromatographic conditions.

Troubleshooting Protocol:

  • Neutralize the Work-up: Ensure your aqueous work-up is neutralized before extraction. A wash with a saturated sodium bicarbonate solution can remove residual acid.

  • Buffered Chromatography: If you suspect your silica gel is too acidic, you can use a buffered silica gel or add a small amount of a non-polar amine (e.g., triethylamine) to your eluent to neutralize the stationary phase.

  • Avoid Excessive Heat: When removing solvent under reduced pressure, use a water bath at a moderate temperature to avoid thermal degradation of your product.

  • Proper Storage: Store your purified product in a cool, dry, and dark place to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of "this compound"?

A1: Based on a likely Hantzsch thiazole synthesis route, the most common impurities include:

  • Isomeric Byproducts: "Methyl (5-chloro-thiazol-2-yl)acetate"

  • Unreacted Starting Materials: Such as the α-haloester and the thioamide.

  • Hydrolysis Product: "(4-chloro-thiazol-2-yl)acetic acid"

  • Over-chlorinated Species: If the chlorination step is not well-controlled, di- or tri-chlorinated thiazole derivatives may form.

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the complexity of the product mixture.

Q3: My compound is an oil, making recrystallization difficult. What are my options?

A3: If your compound is a persistent oil, consider the following:

  • Column Chromatography: This is the primary method for purifying oils.

  • Kugelrohr Distillation: If your compound is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be an effective purification method.

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can sometimes induce crystallization or simply wash away impurities.

Q4: How can I confirm the identity of an unknown impurity?

A4: Identifying an unknown impurity typically requires a combination of spectroscopic techniques:

  • LC-MS: Provides the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): Gives the exact mass, allowing you to determine the molecular formula.

  • NMR Spectroscopy: If the impurity can be isolated, 1D and 2D NMR experiments (like COSY and HMQC/HSQC) can be used to elucidate its structure.

Data Presentation and Protocols

Table 1: Troubleshooting Summary for Purification of this compound
Issue Potential Cause(s) Recommended Solution(s)
Co-eluting Impurity Isomeric byproduct (e.g., 5-chloro isomer)Optimize chromatography (solvent system, stationary phase), Recrystallization (solvent screen, seeding)
Unreacted Starting Materials Incomplete reactionLiquid-liquid extraction (acid/base washes), Column chromatography, Optimize reaction conditions
Product Degradation Hydrolysis of the esterNeutralize work-up, Buffered chromatography, Avoid excessive heat, Proper storage
Oily Product Inherent property of the compoundColumn chromatography, Kugelrohr distillation, Trituration
Experimental Protocol: Optimized Flash Column Chromatography for Isomer Separation
  • Slurry Preparation: Dissolve the crude "this compound" in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder.

  • Column Packing: Dry-pack the column with high-resolution silica gel.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity in a shallow gradient. Collect small fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in an ice bath or a refrigerator.

  • Crystal Formation: If crystals form, this is a good solvent for recrystallization.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Diagram 1: General Purification Workflow

G crude Crude Product extraction Liquid-Liquid Extraction (Acid/Base Wash) crude->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A general workflow for the purification of an organic compound.

Diagram 2: Troubleshooting Logic for Impurity Removal

G start Impurity Detected polarity Different Polarity? start->polarity isomer Isomeric Impurity? polarity->isomer No column Column Chromatography polarity->column Yes degradation Degradation Product? isomer->degradation No optimize_chrom Optimize Chromatography isomer->optimize_chrom Yes neutralize Neutralize & Buffer degradation->neutralize Yes extraction Liquid-Liquid Extraction column->extraction recrystallize Recrystallization optimize_chrom->recrystallize

Sources

Technical Support Center: Methyl (4-chloro-thiazol-2-yl)acetate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl (4-chloro-thiazol-2-yl)acetate. This guide is designed for researchers, chemists, and professionals in drug development and specialty chemical manufacturing. Here, we address common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production of this important thiazole derivative. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Thiazole derivatives are significant scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and applications.[1][2] The synthesis of this compound, while conceptually straightforward, presents several challenges upon scale-up that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of this compound, offering potential causes and scientifically grounded solutions.

Problem 1: Low or Inconsistent Yields in the Hantzsch Thiazole Synthesis Step

Question: We are experiencing significantly lower yields than expected, and batch-to-batch consistency is poor when scaling up the Hantzsch thiazole synthesis for the precursor, 2-amino-4-chlorothiazole. What are the likely causes and how can we mitigate them?

Answer: Low and inconsistent yields in the Hantzsch thiazole synthesis are a common scale-up challenge.[3][4] This reaction, typically involving an α-haloketone and a thioamide, is sensitive to several factors that become more pronounced at a larger scale.[5][6]

Potential Causes & Recommended Solutions:

  • Inadequate Temperature Control: The initial SN2 reaction between the thioamide and the α-haloketone is exothermic.[7] On a larger scale, inefficient heat dissipation can lead to localized overheating, causing degradation of reactants and products.

    • Solution: Implement a jacketed reactor with controlled heating and cooling capabilities. Employ a gradual addition of one of the reactants to maintain a steady internal temperature.

  • Poor Mixing and Mass Transfer: In large reactors, inefficient stirring can create "hot spots" and concentration gradients, leading to incomplete reactions and the formation of side products.

    • Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure homogenous mixing. For very large volumes, consider the use of baffles to improve turbulence.

  • Impurity of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can interfere with the reaction or introduce competing side reactions.[3]

    • Solution: Ensure all starting materials are of high purity, confirmed by techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.

    • Solution: A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure complete conversion of the more expensive α-haloketone.[4]

Problem 2: Formation of Significant Side Products During Chlorination

Question: During the chlorination of the thiazole ring to produce the 4-chloro derivative, we observe the formation of multiple chlorinated species and other impurities. How can we improve the selectivity of this step?

Answer: Electrophilic halogenation of the thiazole ring typically occurs at the C5 position, which is the most electron-rich.[8] However, forcing conditions or improper control can lead to over-chlorination or other side reactions.

Potential Causes & Recommended Solutions:

  • Aggressive Chlorinating Agent or Conditions: Using a highly reactive chlorinating agent or elevated temperatures can reduce selectivity.

    • Solution: Opt for a milder chlorinating agent. N-chlorosuccinimide (NCS) is often a good choice for controlled chlorination of heterocyclic systems. Start with lower temperatures and gradually increase if the reaction is too slow.

  • Reaction Monitoring: Without careful monitoring, it is easy to either have an incomplete reaction or push the reaction too far, leading to di-chlorinated or other byproducts.

    • Solution: Implement in-process controls (IPCs) using techniques like TLC, HPLC, or GC to monitor the consumption of the starting material and the formation of the desired product and impurities. Quench the reaction as soon as the optimal conversion is reached.

Problem 3: Difficulties in the Esterification Step

Question: We are facing challenges with the esterification of (4-chloro-thiazol-2-yl)acetic acid to the corresponding methyl ester. The reaction is slow, and we are concerned about potential degradation of the thiazole ring under harsh acidic conditions.

Answer: The Fischer esterification, while a classic method, can be slow and require strongly acidic conditions that may not be suitable for all substrates.[9]

Potential Causes & Recommended Solutions:

  • Strongly Acidic Conditions: Prolonged exposure to strong acids like sulfuric acid can lead to decomposition of the thiazole ring.

    • Solution 1 (Milder Acid Catalysis): Use a milder acid catalyst such as p-toluenesulfonic acid (TsOH).[9]

    • Solution 2 (Alternative Esterification Methods):

      • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under mild, neutral conditions and is effective for acid-sensitive substrates.[10][11]

      • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a two-step process but is often high-yielding.[11]

Method Conditions Advantages Disadvantages
Fischer Esterification Methanol, H₂SO₄ (cat.), RefluxInexpensive reagentsHarsh conditions, equilibrium reaction
Steglich Esterification DCC, DMAP (cat.), Methanol, CH₂Cl₂Mild conditions, high yieldDCC can be an allergen, dicyclohexylurea byproduct
Acid Chloride Route 1. SOCl₂, 2. MethanolHigh-yielding, irreversibleTwo steps, corrosive reagents
Problem 4: Purification Challenges - Product is Highly Polar and Difficult to Isolate

Question: Our final product, this compound, is quite polar, leading to issues with extraction and column chromatography. We are experiencing emulsions during work-up and streaking on silica gel columns.

Answer: The purification of polar, nitrogen-containing heterocyclic compounds is a well-known challenge.[12][13] Standard purification protocols often need to be adapted.

Troubleshooting Purification Issues:

  • Emulsion during Extraction:

    • Cause: The polarity of the product can lead to the formation of stable emulsions between aqueous and organic layers.

    • Solution: Instead of vigorous shaking, use gentle inversions of the separatory funnel. Adding brine (saturated NaCl solution) to the aqueous layer can help break emulsions by increasing the polarity of the aqueous phase.[12]

  • Streaking on Silica Gel Chromatography:

    • Cause: The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.[12]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica.[12]

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a very effective alternative.[12][14] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for purifying very polar compounds.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A common synthetic approach involves a multi-step process:

  • Hantzsch Thiazole Synthesis: Reaction of an appropriate α-halocarbonyl compound with a thioamide to form the thiazole ring.[16][17]

  • Chlorination: Introduction of the chlorine atom at the 4-position of the thiazole ring.

  • Side-chain Introduction: Functionalization at the 2-position to introduce the acetic acid moiety.

  • Esterification: Conversion of the carboxylic acid to the methyl ester.[18]

Q2: What are the key safety considerations when scaling up this synthesis?

  • Thioamides: Many thioamides are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Chlorinating Agents: Reagents like N-chlorosuccinimide and thionyl chloride are corrosive and/or lachrymatory. Ensure proper handling procedures are in place.

  • Exothermic Reactions: As mentioned, the Hantzsch synthesis and potentially the chlorination step can be exothermic. A thorough process safety review, including reaction calorimetry, is recommended before scaling up to understand and control the heat flow.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, grounding, and handling procedures to prevent fires and explosions.

Q3: How can we minimize waste and make the process "greener"?

Several strategies can be employed to improve the environmental footprint of the synthesis:

  • Solvent Selection: Whenever possible, choose solvents with a better environmental, health, and safety (EHS) profile. Consider greener alternatives or solvent-less conditions if feasible.[19]

  • Catalysis: Using catalytic amounts of reagents (e.g., in the esterification step) is preferable to stoichiometric amounts.[17]

  • Atom Economy: Analyze the reaction pathway to maximize the incorporation of atoms from the reactants into the final product.

  • Telescoping Reactions: If possible, combine multiple reaction steps into a single pot without isolating intermediates to reduce solvent usage and waste from work-ups and purifications.

Visualizing the Workflow

Below is a diagram illustrating a typical decision-making process for troubleshooting low yield in the initial thiazole synthesis step.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_purity Verify Starting Material Purity (NMR, mp) start->check_purity check_temp Review Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_stoich Confirm Stoichiometry start->check_stoich purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected optimize_temp Implement Jacketed Reactor & Gradual Addition check_temp->optimize_temp Exotherm Observed optimize_mixing Optimize Stirrer/Agitation check_mixing->optimize_mixing Inhomogeneous adjust_stoich Use Slight Excess of Thioamide check_stoich->adjust_stoich Incorrect Ratio end_goal Improved & Consistent Yield purify_sm->end_goal optimize_temp->end_goal optimize_mixing->end_goal adjust_stoich->end_goal

Caption: Troubleshooting workflow for low yield.

References

  • Afifi, M., et al. (2019). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. BenchChem Technical Support.
  • Biotage. (2023).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing. Ningbo Inno Pharmchem Co., Ltd.
  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal.
  • CUTM Courseware. Thiazole. CUTM Courseware.
  • GDC Classes. (2019). SYNTHESIS OF CHLORTHIAZIDE. YouTube.
  • PMC - NIH.
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  • YouTube. (2020).
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Royal Society of Chemistry.
  • PMC - NIH.
  • Science of Synthesis. (2024).
  • PubMed. (2013).
  • Google Patents. (2003). Process for the preparation of thiazole derivatives.
  • Master Organic Chemistry.
  • Google Patents. (2013). Process for producing isothiazole derivative.
  • BLDpharm. Methyl (4-chloro-thiazol-2-yl)
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Google Patents. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Bionatura. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.

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Technical Support Center: Byproduct Analysis in the Synthesis of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl (4-chloro-thiazol-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Our goal is to provide practical, field-tested insights into potential side reactions and offer robust troubleshooting strategies to help you optimize your synthetic outcomes.

This document moves beyond standard protocols to explain the chemical causality behind byproduct formation, empowering you to proactively control your reaction environment.

Frequently Asked Questions (FAQs)

Question 1: What is the primary synthetic route for preparing this compound and similar structures?

Answer: The most prevalent and versatile method is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, this would typically involve reacting a thioamide bearing the acetic acid methyl ester moiety with a C2-synthon that can introduce the chloro-substituent at the 4-position of the resulting thiazole ring. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.[2][3]

Question 2: What are the most critical parameters to control during this synthesis to minimize byproduct formation?

Answer: Control over the reaction environment is paramount. The three most critical parameters are:

  • Stoichiometry: Precise control of the molar ratios of your thioamide and α-halocarbonyl starting materials is essential. An excess of either reactant can lead to specific side-reactions, such as the formation of bis-thiazolyl adducts.[4]

  • Temperature: Thiazole synthesis can be exothermic. Excessive temperatures can promote the formation of degradation products, including decarboxylated species, or lead to unwanted side reactions. Strict temperature control during reagent addition and reflux is crucial.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of both the starting materials and the final ester product, resulting in the formation of unwanted carboxylic acids and amides.[5] Using anhydrous solvents and reagents is highly recommended.

Question 3: My final product is a persistent oil and won't crystallize. What is the likely cause?

Answer: This is a common issue that almost always points to the presence of impurities. Residual solvents or, more frequently, structurally similar byproducts can inhibit crystallization. The most effective solution is purification by silica gel column chromatography. If chromatography is not feasible, attempting to triturate the oil with a non-polar solvent (like hexanes or diethyl ether) can sometimes induce crystallization of the desired product while washing away impurities.[5]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section details the most common byproducts encountered during the synthesis of this compound. For each byproduct, we discuss its formation mechanism, analytical identification, and preventative measures.

Problem: An unexpected peak appears in my LC-MS with a mass corresponding to the hydrolysis of my product.

Byproduct Profile: (4-chloro-thiazol-2-yl)acetic acid

  • Mechanism of Formation: This byproduct is the result of simple ester hydrolysis, where water acts as a nucleophile attacking the carbonyl carbon of the methyl ester. This can occur if the reaction is worked up under acidic or basic aqueous conditions for an extended period, or if the solvents and reagents used were not sufficiently anhydrous.

  • Causality & Prevention: The ester functional group is inherently susceptible to hydrolysis. To prevent this, ensure all glassware is oven-dried, use anhydrous-grade solvents, and minimize the duration of any aqueous extraction steps during the workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Identification:

    • LC-MS: The carboxylic acid will typically have a shorter retention time on a reverse-phase column than the parent ester. The ESI-MS will show an [M-H]⁻ ion corresponding to the molecular weight of the acid (178.0 g/mol for C₅H₄ClNO₂S).

    • ¹H NMR: If isolated, the spectrum will show the disappearance of the methyl ester singlet (typically ~3.7-3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.

Problem: My reaction is clean by TLC, but after purification at high temperature, I see a new, more volatile spot.

Byproduct Profile: 4-chloro-2-methylthiazole

  • Mechanism of Formation: This byproduct arises from the decarboxylation (or more accurately, decarbomethoxylation) of the acetic acid side chain. Heterocyclic acetic acids are known to be susceptible to decarboxylation under thermal stress.[6][7] While the methyl ester is more stable than the free acid, prolonged exposure to high temperatures, especially in the presence of trace acid or base, can catalyze this elimination of the -CH₂COOCH₃ group.

  • Causality & Prevention: This is a thermally induced degradation. The primary cause is excessive heat during the reaction reflux or, more commonly, during solvent removal by rotary evaporation or distillation. To prevent its formation, maintain the lowest effective reaction temperature and remove solvents under reduced pressure at moderate temperatures (<40-50°C).

  • Identification:

    • GC-MS: Being more volatile, this byproduct is ideally suited for GC-MS analysis. The mass spectrum will show a molecular ion corresponding to its much lower molecular weight (133.0 g/mol for C₄H₄ClNS).

    • ¹H NMR: The spectrum will be simplified. The characteristic singlets for the methylene (-CH₂-) and methoxy (-OCH₃) groups of the parent compound will be absent, replaced by a new singlet for the C2-methyl group (typically ~2.7 ppm).

Problem: A high molecular weight impurity is detected in my crude product mass spectrum.

Byproduct Profile: Thioamide Dimer (e.g., 3,5-disubstituted-1,2,4-thiadiazole)

  • Mechanism of Formation: Thioamides can undergo oxidative dimerization to form stable 1,2,4-thiadiazoles.[8][9] This side reaction can be promoted by the presence of air (oxygen) or other oxidizing agents, particularly if the reaction conditions are not carefully controlled.

  • Causality & Prevention: This side reaction consumes your key starting material, lowering the overall yield. To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective preventative measure. Slow, controlled addition of reagents can also help to prevent localized excesses that might favor dimerization over the desired Hantzsch cyclization.

  • Identification:

    • LC-MS: The byproduct will have a molecular weight corresponding to the condensation of two thioamide molecules minus two hydrogens and a sulfur atom. The exact mass will depend on the specific thioamide starting material used.

    • NMR: The NMR spectrum will be significantly different from the desired product and will often display elements of symmetry if the dimer is symmetrical.

Visual Workflow and Data Summary

The following diagrams and tables provide a visual guide to the reaction pathways and a summary of analytical data for key species.

Reaction Pathway and Byproduct Formation

reaction_pathway Thioamide Thioamide (R-CSNH2) Intermediate S-Alkylated Intermediate Thioamide->Intermediate S-Alkylation Dimer Thiadiazole Dimer (Byproduct) Thioamide->Dimer AlphaHalo α-Halocarbonyl (X-CH2-COR') AlphaHalo->Intermediate Product This compound (Desired Product) Intermediate->Product Cyclization/ Dehydration Hydrolyzed (4-chloro-thiazol-2-yl)acetic acid (Byproduct) Product->Hydrolyzed Decarboxylated 4-chloro-2-methylthiazole (Byproduct) Product->Decarboxylated Water H2O (Contaminant) Heat Excess Heat (Δ) Oxidation Oxidation (e.g., O2) troubleshooting_workflow cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Problem Detected (e.g., Low Yield, Extra Peaks) lcms Run LC-MS Analysis start->lcms nmr Acquire ¹H NMR of Crude start->nmr mass_match Match Mass to Potential Byproducts lcms->mass_match nmr_signals Identify Key Signals (e.g., -CH₃, -COOH) nmr->nmr_signals solution1 Modify Reaction: • Use Anhydrous Solvents • Run Under Inert Gas mass_match->solution1 Cause: Reaction Conditions solution2 Modify Workup: • Avoid High Temperatures • Purify via Chromatography nmr_signals->solution2 Cause: Workup/Purification

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Technical Support Center: Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Degradation Pathways & Troubleshooting Stability Studies

Welcome to the technical support center for researchers working with Methyl (4-chloro-thiazol-2-yl)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during stability and degradation studies.

Part 1: Understanding the Molecule's Stability Profile

This section addresses the foundational questions about the inherent stability of this compound based on its chemical structure.

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: To anticipate degradation, we must analyze the molecule's functional groups and heterocyclic core. The structure of this compound presents two primary points of vulnerability: the methyl ester group and the chloro-thiazole ring system.

  • Hydrolysis of the Methyl Ester: The ester functional group is the most likely site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, cleaving the ester bond to yield (4-chloro-thiazol-2-yl)acetic acid and methanol.[1] This is often the primary degradation pathway observed for ester-containing compounds in aqueous environments.

  • Reactions involving the Thiazole Ring: The thiazole ring itself, while aromatic, is susceptible to certain modes of degradation, particularly under oxidative and photolytic stress.

    • Oxidation: The sulfur and nitrogen heteroatoms can be targets for oxidation, potentially forming N-oxides or S-oxides.

    • Photodegradation: Thiazole rings, especially when substituted with aryl groups, can undergo complex photoreactions. A plausible, documented mechanism for a structurally related thiazole involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[2] This forms a highly unstable endoperoxide that rapidly rearranges, leading to ring cleavage and the formation of amide-based degradants.[2]

Below is a diagram illustrating these primary anticipated degradation routes.

G cluster_main This compound cluster_products Potential Degradation Products M Parent Compound This compound P1 (4-chloro-thiazol-2-yl)acetic acid + Methanol M->P1 Hydrolysis (Acid/Base) P2 N-oxide or S-oxide Derivatives M->P2 Oxidation (e.g., H₂O₂) P3 Ring-Opened Amide Products M->P3 Photodegradation (UV/Visible Light) G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_neutralize 3. Quenching & Dilution cluster_analysis 4. Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) D Aliquot stock into separate vials for each stress condition A->D B Prepare Stress Reagents (HCl, NaOH, H₂O₂) E Add stressor and incubate (See Table 1 for conditions) B->E C Prepare Control Sample (Unstressed) G Dilute all samples to final concentration (e.g., 0.1 mg/mL) C->G D->E F Neutralize acid/base samples (if necessary) E->F F->G H Analyze via HPLC-UV/MS G->H I Calculate % Degradation, Relative Retention Times (RRT), and Mass Balance H->I J Characterize major degradants (>0.1%) using MS/MS I->J

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Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl (4-chloro-thiazol-2-yl)acetate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of impurity profiles on drug safety and efficacy, this document details a systematic approach to method development and validation. We compare the performance of two common reversed-phase columns (C18 and Phenyl-Hexyl) under various mobile phase conditions. The guide presents supporting experimental data, including forced degradation studies, to establish a scientifically sound, stability-indicating method that aligns with international regulatory standards.

Introduction: The Imperative for Purity

This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially compromising the final drug product's safety, efficacy, and stability. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[1][2] The ICH Q3A(R2) guideline specifically outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical method for purity determination an indispensable tool in drug development.[3][1]

This guide addresses the analytical challenges by developing and comparing HPLC methods to ensure the accurate quantification of this compound and the separation of its potential process-related and degradation impurities.

Analytical Strategy and Method Development Rationale

The primary objective of this study is to develop a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[4] The core of a stability-indicating method is its ability to separate the main peak (the active substance) from any degradation products, ensuring that the assay value is a true reflection of the intact substance.[4][5]

To achieve this, we employed a two-pronged strategy:

  • Column Chemistry Comparison: We selected two reversed-phase columns with different stationary phase chemistries: a traditional C18 (octadecylsilane) column, known for its hydrophobic retention, and a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions, beneficial for aromatic compounds like the thiazole derivative .

  • Forced Degradation Studies: To generate potential degradation products and prove the method's specificity, the drug substance was subjected to stress conditions as recommended by ICH guideline Q1A(R2), including acid and base hydrolysis, oxidation, heat, and photolysis.[6][7][8] An ideal method must resolve the parent peak from all degradants formed under these conditions.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity > 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (ACS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Columns:

    • Column A: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm)[9]

    • Column B: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5.0 µm)

  • Software: OpenLab CDS (or equivalent)

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    20.0 80
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Test Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.

Forced Degradation Protocol

Forced degradation studies are essential for developing and validating stability-indicating methods.[4][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at detectable levels.[7]

  • Acid Hydrolysis: Reflux 1 mL of the sample solution with 1 mL of 1N HCl at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Reflux 1 mL of the sample solution with 1 mL of 0.1N NaOH at 60°C for 2 hours. Cool and neutralize with 0.1N HCl.

  • Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][8] Then, prepare the sample solution.

Results and Discussion: A Comparative Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11][12][13][14] The performance of the two columns was evaluated based on key chromatographic parameters: resolution (Rs), tailing factor (Tf), and theoretical plates (N).

Workflow for Method Comparison and Optimization

The following diagram illustrates the systematic workflow employed in this comparative study.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Comparative Analysis cluster_eval Phase 3: Evaluation & Selection SamplePrep Standard & Sample Preparation HPLC HPLC System (Gradient Elution) SamplePrep->HPLC ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) ForcedDeg->HPLC ColA Column A (C18) HPLC->ColA Run 1 ColB Column B (Phenyl-Hexyl) HPLC->ColB Run 2 DataEval Data Evaluation (Resolution, Tailing, Peak Purity) ColA->DataEval ColB->DataEval OptimalMethod Optimal Method Selection DataEval->OptimalMethod

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Unambiguous Structural Confirmation of Methyl (4-chloro-thiazol-2-yl)acetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as "Methyl (4-chloro-thiazol-2-yl)acetate," a substituted thiazole with potential pharmacological significance, absolute structural integrity is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of this compound, with a primary focus on the definitive power of Single Crystal X-ray Crystallography. We will explore the experimental workflow of X-ray crystallography and contrast its capabilities with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative for Certainty: Why Structural Ambiguity is Not an Option

"this compound" belongs to the thiazole class of heterocyclic compounds, a scaffold present in numerous pharmaceuticals. The precise positioning of the chloro and methyl acetate substituents on the thiazole ring dictates its physicochemical properties, biological activity, and potential metabolic fate. Any ambiguity in its structure could lead to misinterpretation of structure-activity relationships (SAR), wasted resources in downstream development, and potential safety concerns. While techniques like NMR and MS provide valuable insights into the connectivity and molecular weight, they can sometimes fall short of providing the absolute, three-dimensional arrangement of atoms in a molecule, especially in cases of complex stereochemistry or subtle isomerism. This is where the unparalleled resolution of X-ray crystallography becomes indispensable.

The Gold Standard: Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. This allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: From Powder to Picture

The journey from a powdered sample of "this compound" to its fully resolved crystal structure is a multi-step process that demands precision and patience.

Part 1: Crystal Growth - The Art of Inducing Order

The most critical and often challenging step is obtaining diffraction-quality single crystals.[1] For a small organic molecule like "this compound," several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, inducing crystallization.

  • Thermal Control (Slow Cooling): A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Part 2: Data Collection - Illuminating the Crystal

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.

Part 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data, consisting of thousands of reflection intensities, is then processed computationally. The initial step, known as "phasing," provides a preliminary electron density map. From this map, an initial molecular model is built. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process continues until the model accurately represents the experimental data, resulting in a final, high-resolution crystal structure.

experimental_workflow

A Comparative Analysis: The Supporting Cast of Analytical Techniques

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are essential for initial characterization, purity assessment, and providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[2] For "this compound," both ¹H and ¹³C NMR would be employed.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments. We would expect to see signals for the thiazole ring proton, the methylene protons of the acetate group, and the methyl protons of the ester.

  • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including those in the thiazole ring, the carbonyl carbon, the methylene carbon, and the methyl carbon.

Limitations: While NMR can confirm the basic scaffold and the presence of functional groups, it may not be able to definitively distinguish between certain isomers without more complex 2D NMR experiments and potentially ambiguous interpretation of through-space correlations (NOESY).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For "this compound," we would expect a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely show losses of the methoxy group, the entire ester group, and potentially cleavage of the thiazole ring.

Limitations: MS confirms the molecular formula but provides no information about the three-dimensional arrangement of atoms. Different isomers will often have identical molecular weights and may exhibit very similar fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For our target compound, we would expect to see characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-N and C=C bonds within the thiazole ring, and C-H stretches.

Limitations: FTIR is excellent for identifying functional groups but provides very limited information about the overall molecular structure and connectivity.

Data at a Glance: A Comparative Summary

Technique Information Provided Strengths Limitations for "this compound"
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework.May not definitively distinguish between certain isomers without complex experiments.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and provides the molecular formula.Does not provide information on 3D structure; isomers often indistinguishable.
FTIR Spectroscopy Presence of functional groups.Fast and simple for identifying key chemical bonds.Provides minimal information on the overall molecular architecture.

logical_relationship

Conclusion: The Synergy of Techniques for Absolute Confidence

In the rigorous process of drug development, a multi-faceted analytical approach is crucial for the comprehensive characterization of a new chemical entity. For "this compound," while NMR, MS, and FTIR provide essential pieces of the structural puzzle, they ultimately lead to a presumptive structure. It is the successful application of Single Crystal X-ray Crystallography that provides the irrefutable, high-resolution three-dimensional structure. This level of certainty is not merely an academic exercise; it is a fundamental requirement for building robust structure-activity relationships, ensuring intellectual property, and ultimately, advancing a compound through the demanding pipeline of pharmaceutical development. The investment in obtaining a crystal structure is an investment in the foundational integrity of the entire research and development program.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (4-chloro-thiazol-2-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, and the specific substitution pattern of this molecule—a chloro group at the 4-position and a methyl acetate moiety at the 2-position—offers versatile handles for further chemical modifications. The development of efficient, scalable, and cost-effective synthetic routes to this intermediate is therefore of significant interest to researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of two plausible synthetic pathways to this compound. While a definitive, standardized protocol for this specific molecule is not widely published, the routes presented herein are constructed based on well-established and robust chemical transformations, primarily the Hantzsch thiazole synthesis and subsequent functional group interconversions. We will explore the mechanistic underpinnings, procedural details, and a comparative analysis of the strengths and weaknesses of each approach to provide a comprehensive resource for chemists in the field.

Route 1: Hantzsch Synthesis Followed by Sandmeyer Reaction and Esterification

This multi-step approach leverages the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to install the chloro substituent, and concludes with a standard esterification. This pathway is logical and relies on predictable and well-documented transformations.

Mechanistic Overview

The cornerstone of this route is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1] In this case, ethyl 4-chloroacetoacetate reacts with thiourea to form a 2-aminothiazole intermediate. The subsequent Sandmeyer reaction is a reliable method for converting an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate.[2][3] Finally, the carboxylic acid is converted to the desired methyl ester through acid-catalyzed esterification.

Experimental Protocol

Step 1a: Synthesis of Ethyl (2-amino-4-hydroxy-thiazol-2-yl)acetate

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with a weak base, such as sodium bicarbonate solution, to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield Ethyl (2-amino-4-hydroxy-thiazol-2-yl)acetate.

Step 1b: Hydrolysis to (2-Amino-4-hydroxy-thiazol-2-yl)acetic acid

  • Suspend the ethyl ester from the previous step in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain (2-Amino-4-hydroxy-thiazol-2-yl)acetic acid.

Step 2: Sandmeyer Reaction to (4-Chloro-thiazol-2-yl)acetic acid

  • Suspend (2-Amino-4-hydroxy-thiazol-2-yl)acetic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Chloro-thiazol-2-yl)acetic acid.[2][4]

Step 3: Esterification to this compound

  • Dissolve the carboxylic acid from Step 2 in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Diagram of Route 1

Route 1 cluster_0 Step 1: Hantzsch Synthesis & Hydrolysis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Esterification A Ethyl 4-chloroacetoacetate + Thiourea B Ethyl (2-amino-4-hydroxy-thiazol-2-yl)acetate A->B Reflux in EtOH C (2-Amino-4-hydroxy-thiazol-2-yl)acetic acid B->C NaOH (aq), then H+ D (4-Chloro-thiazol-2-yl)acetic acid C->D 1. NaNO2, HCl 2. CuCl E This compound D->E MeOH, H+ cat.

Caption: Synthetic workflow for Route 1.

Route 2: Convergent Hantzsch Synthesis

This more convergent approach aims to construct the thiazole ring with the acetate moiety already in place, potentially reducing the number of synthetic steps. This route hinges on the synthesis of a thioamide precursor bearing the acetic acid or ester functionality.

Mechanistic Overview

The core of this route is still the Hantzsch thiazole synthesis. However, instead of thiourea, a custom thioamide, methyl 2-thioacetamidoacetate, is proposed as a reactant. This would be reacted with an appropriate chlorinated four-carbon α,β-dicarbonyl equivalent to directly form the target scaffold. A key challenge in this approach is the synthesis and stability of the required thioamide.

Experimental Protocol

Step 1: Synthesis of Methyl 2-thioacetamidoacetate

  • To a solution of methyl aminoacetate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine.

  • Cool the solution in an ice bath and slowly add chloroacetyl chloride.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain methyl 2-chloroacetamidoacetate.

  • The resulting chloroacetamide is then thionated using a reagent such as Lawesson's reagent or phosphorus pentasulfide in a solvent like toluene or THF under reflux to yield Methyl 2-thioacetamidoacetate.

Step 2: Hantzsch Cyclization

  • Dissolve the Methyl 2-thioacetamidoacetate from Step 1 in a suitable solvent like ethanol or isopropanol.

  • Add 1,3-dichloroacetone as the α-halocarbonyl component.[6]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a mild base.

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purify the crude product via column chromatography to afford this compound.

Diagram of Route 2

Route 2 cluster_0 Step 1: Thioamide Synthesis cluster_1 Step 2: Hantzsch Cyclization A Methyl aminoacetate + Chloroacetyl chloride B Methyl 2-chloroacetamidoacetate A->B Et3N, DCM C Methyl 2-thioacetamidoacetate B->C Lawesson's Reagent E This compound C->E Reflux in EtOH D 1,3-Dichloroacetone D->E Reflux in EtOH

Caption: Synthetic workflow for Route 2.

Performance Comparison

FeatureRoute 1: Hantzsch-Sandmeyer-EsterificationRoute 2: Convergent Hantzsch Synthesis
Number of Steps 3 main transformations (4-5 linear steps)2 main transformations (3 linear steps)
Starting Materials Readily available and inexpensive (thiourea, ethyl 4-chloroacetoacetate)Requires synthesis of a custom thioamide; 1,3-dichloroacetone is commercially available but can be lachrymatory.
Potential Yield Overall yield may be moderate due to the multiple steps, especially the Sandmeyer reaction which can have variable yields.Potentially higher overall yield if the thioamide synthesis and cyclization are efficient.
Scalability Each step is a well-established and scalable industrial process.Thionation reactions can sometimes be challenging to scale up. Hantzsch cyclization is generally scalable.
Safety & Handling Involves the generation of a diazonium salt, which can be unstable and requires careful temperature control.Uses Lawesson's reagent which has an unpleasant odor and requires careful handling. 1,3-dichloroacetone is a lachrymator.
Purification Multiple purification steps are required, which can lead to material loss.Fewer purification steps may be needed, potentially improving overall efficiency.
Flexibility The 2-aminothiazole intermediate allows for diversification to other 2-substituted analogs.Less flexible for diversification at the 2-position once the thioamide is synthesized.

Conclusion

Both proposed synthetic routes to this compound offer viable strategies for researchers.

Route 1 is a more traditional, linear approach that relies on highly predictable and well-documented reactions. Its primary advantages are the use of simple, readily available starting materials and the robustness of each individual transformation. However, the multi-step nature and the use of a potentially hazardous diazonium intermediate in the Sandmeyer reaction are notable drawbacks.

Route 2 presents a more elegant and convergent pathway that could potentially offer a higher overall yield in fewer steps. The success of this route is heavily dependent on the efficient synthesis and stability of the key thioacetamide intermediate. While potentially more efficient, the starting materials are more complex, and the thionation step may present its own set of challenges regarding safety and scalability.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the laboratory. For smaller-scale synthesis where reliability and predictability are paramount, Route 1 may be the preferred option. For process development and larger-scale synthesis where efficiency and step economy are critical, further investigation and optimization of Route 2 would be a worthwhile endeavor.

References

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

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A Comparative Guide to the Biological Activity Screening of Methyl (4-chloro-thiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of newly synthesized derivatives of Methyl (4-chloro-thiazol-2-yl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis and supporting experimental data to guide future research and development efforts.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4] The versatility of the thiazole nucleus allows for structural modifications that can modulate its biological effects, making it a privileged scaffold in the quest for novel therapeutic agents.[5] The parent compound, this compound, serves as a key intermediate for creating a library of derivatives with potentially enhanced biological profiles. This guide focuses on a comparative analysis of a select group of these derivatives, elucidating their therapeutic potential through rigorous biological screening.

Synthesis of Thiazole Derivatives

The generation of a diverse library of candidate compounds is the foundational step in drug discovery. The derivatives discussed herein were synthesized starting from this compound. A common and effective method for creating such derivatives involves the reaction of the acetate group with various nucleophiles, such as hydrazine hydrate, to form hydrazides.[6][7] These hydrazides can then be further reacted with different reagents like aromatic aldehydes or carboxylic acids to yield a range of final compounds with diverse functional groups.[6][7] This synthetic strategy allows for systematic structural modifications, which is crucial for establishing structure-activity relationships (SAR).

For the purpose of this guide, we will compare the parent compound (MCTA ) with three representative derivatives:

  • MCTA-H: 2-(4-chlorothiazol-2-yl)acetohydrazide

  • MCTA-B: N'-benzylidene-2-(4-chlorothiazol-2-yl)acetohydrazide

  • MCTA-N: N'-(4-nitrobenzylidene)-2-(4-chlorothiazol-2-yl)acetohydrazide

This selection allows for a preliminary exploration of how substituting the acetate moiety influences biological activity.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General synthetic scheme for MCTA derivatives."

Comparative Biological Activity Screening

The synthesized compounds were subjected to a battery of in vitro assays to evaluate and compare their anticancer and antimicrobial activities. The choice of these assays is predicated on the well-documented potential of thiazole derivatives in these therapeutic areas.[8][9][10]

The primary evaluation of anticancer potential was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[11] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11] The cytotoxic effects of the MCTA derivatives were tested against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).

Experimental Protocol: MTT Assay

  • Cell Seeding: MCF-7 and HepG2 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Plates were incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (MCTA, MCTA-H, MCTA-B, MCTA-N) and a standard anticancer drug (e.g., Staurosporine). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. During this period, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[11]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit cell growth by 50%, was calculated from the dose-response curves.[12]

Results and Comparative Analysis

The cytotoxic activities of the compounds are summarized in Table 1.

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
MCTA (Parent) >100>100
MCTA-H 85.4 ± 4.292.1 ± 5.5
MCTA-B 35.2 ± 2.841.7 ± 3.1
MCTA-N 15.8 ± 1.520.3 ± 2.1
Staurosporine (Control) 6.8 ± 0.48.4 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation and Structure-Activity Relationship (SAR):

The results clearly indicate that the synthetic modifications significantly enhanced the cytotoxic activity compared to the parent compound, MCTA.

  • The conversion of the methyl ester in MCTA to a hydrazide in MCTA-H resulted in a modest increase in activity.

  • The introduction of a benzylidene group (MCTA-B ) led to a substantial improvement in potency.

  • Notably, the addition of a nitro group to the benzylidene ring (MCTA-N ) further amplified the cytotoxic effect, yielding the most potent compound in the series. This suggests that electron-withdrawing groups on the aromatic ring may play a crucial role in the anticancer activity of these derivatives. Several studies have shown that substituted thiazole derivatives can exhibit potent antiproliferative activity against various cancer cell lines.[13]

The antimicrobial potential of the compounds was evaluated using the agar well diffusion method, a widely used technique for preliminary screening of antimicrobial agents.[14][15] This method provides a qualitative assessment of a compound's ability to inhibit microbial growth. The derivatives were tested against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli.

Experimental Protocol: Agar Well Diffusion

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a turbidity of 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Plate Inoculation: Mueller-Hinton Agar (MHA) plates were uniformly swabbed with the prepared bacterial inoculum.[16]

  • Well Preparation: Wells of 6 mm diameter were aseptically punched into the agar plates using a sterile cork borer.[17]

  • Compound Loading: A 50 µL volume of each test compound solution (at a concentration of 100 µg/mL in DMSO) was added to the respective wells.[16] A standard antibiotic (e.g., Ciprofloxacin) and a negative control (DMSO) were also included.

  • Incubation: The plates were incubated at 37°C for 24 hours.[16]

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, representing the zone of growth inhibition, was measured in millimeters (mm).

Results and Comparative Analysis

The antimicrobial screening results are presented in Table 2.

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
MCTA (Parent) 8 ± 0.57 ± 0.6
MCTA-H 12 ± 0.810 ± 0.7
MCTA-B 18 ± 1.115 ± 1.0
MCTA-N 22 ± 1.319 ± 1.2
Ciprofloxacin (Control) 28 ± 1.530 ± 1.6
DMSO (Control) 00

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation and SAR:

The antimicrobial activity followed a similar trend to the anticancer results.

  • The parent compound MCTA showed minimal activity.

  • The derivatization process progressively increased the antimicrobial efficacy, with MCTA-N demonstrating the most significant inhibition against both bacterial strains.

  • The compounds were generally more effective against the Gram-positive S. aureus than the Gram-negative E. coli, which is a common observation for many classes of antibiotics due to differences in the bacterial cell wall structure. The results are consistent with findings that many 2-aminothiazole derivatives possess notable antibacterial and antifungal properties.[18][19][20]

Proposed Mechanism of Action & Signaling Pathways

While the precise mechanisms of action for these novel derivatives require further investigation, the anticancer activity of many thiazole-containing compounds has been linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[21] For instance, some thiazole derivatives have been shown to arrest the cell cycle and induce apoptosis in cancer cells.[10][13]

Given the potent activity of MCTA-N , it is plausible that it may act by inhibiting critical enzymes or interacting with biotargets such as TNF-α or inducing apoptosis.[21] A potential pathway that could be affected is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized apoptotic pathway targeted by MCTA-N."

Conclusion and Future Directions

This comparative guide demonstrates that synthetic modification of this compound is a viable strategy for developing potent bioactive compounds. The derivatization of the acetate moiety, particularly with the introduction of a nitrobenzylidene group (MCTA-N ), led to a significant enhancement in both anticancer and antimicrobial activities.

The presented data provides a strong rationale for further investigation into this class of compounds. Future work should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives to further refine the structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.

The findings underscore the enduring importance of the thiazole scaffold in medicinal chemistry and provide a clear path for the development of novel therapeutic candidates.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). utpedia.utp.edu.my. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2018). Taylor & Francis Online. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). ijrpbsonline.com. [Link]

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Comparative Guide to the Structure-Activity Relationship of Methyl (4-chloro-thiazol-2-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the Methyl (4-chloro-thiazol-2-yl)acetate scaffold. The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This document synthesizes experimental data from various studies to elucidate how structural modifications to this core scaffold influence its biological efficacy, with a particular focus on anticancer and acetylcholinesterase inhibitory activities.

Core Scaffold: this compound

The central molecule of interest is this compound. Its structure features a thiazole ring substituted with a chloro group at the 4-position and a methyl acetate group at the 2-position. These features present key opportunities for structural modification to modulate biological activity.

Biological Activities and Structure-Activity Relationship Analysis

Analogs of the this compound scaffold have been investigated for several biological activities. This guide will focus on two of the most promising areas: anticancer and acetylcholinesterase (AChE) inhibitory activities.

Anticancer Activity

Thiazole derivatives are a well-established class of anticancer agents.[1][2] The cytotoxic effects of analogs are often evaluated against a panel of human cancer cell lines. The following SAR analysis is based on findings from studies on related chloro-thiazole and thiazole-acetate derivatives.

Key Structural Modifications and Their Impact on Anticancer Activity:

  • Modification of the Acetate Group: The ester functionality of the acetate group is a prime site for modification. Conversion of the ester to an amide or hydrazide can introduce new hydrogen bonding opportunities, potentially enhancing interactions with biological targets. For instance, the synthesis of thiazole-based hydrazides has been shown to yield compounds with promising anti-inflammatory and antimicrobial activities, which can be relevant in the context of cancer.[1]

  • Substitution at the 4-Position: The chloro group at the 4-position of the thiazole ring is a key feature. While chlorine is an electron-withdrawing group that can influence the electronic properties of the ring, its replacement with other halogens (e.g., bromine, fluorine) or small alkyl groups can fine-tune the lipophilicity and steric profile of the molecule, thereby affecting its ability to cross cell membranes and bind to target proteins.

  • Introduction of Aryl or Heteroaryl Moieties: The introduction of substituted phenyl or other heterocyclic rings to the core scaffold can significantly impact anticancer activity. For example, the presence of a 4-chlorophenyl group on a thiazole ring has been shown to be favorable for activity in some series.[3] The nature and position of substituents on these appended rings (e.g., electron-donating or electron-withdrawing groups) can further modulate the activity.

Comparative Analysis of Anticancer Activity of Representative Thiazole Analogs:

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives from various studies to illustrate the impact of structural modifications. It is important to note that these are not direct analogs of this compound but provide valuable insights into the SAR of related structures.

Compound IDStructureCell LineIC50 (µM)Key Structural Difference from Core ScaffoldReference
1 2-amino-4-(4-chlorophenyl)thiazoleMCF-7 (Breast)Not SpecifiedAmino group at C2, 4-chlorophenyl at C4[3]
2 2-amino-4-(p-tolyl)thiazoleA549 (Lung)Not SpecifiedAmino group at C2, p-tolyl at C4[2]
3 A 6-chloro-2-aminobenzothiazole derivativeMCF-7 (Breast)Data Not ProvidedFused benzene ring (benzothiazole)Not Specified
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16Hydrazinyl-thiazolone structure[1]
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26 ± 0.44Hydrazinyl-thiazolone structure[1]

dot

Anticancer SAR of this compound Analogs Hypothetical SAR Summary for Anticancer Activity cluster_C2 C2-Position (Acetate Moiety) cluster_C4 C4-Position cluster_C5 C5-Position Core_Scaffold This compound Ester_to_Amide Ester to Amide/Hydrazide (Potential for increased H-bonding) Core_Scaffold->Ester_to_Amide Modify Vary_Ester_Alkyl Vary Alkyl Group (Modulates lipophilicity) Core_Scaffold->Vary_Ester_Alkyl Modify Halogen_Substitution Vary Halogen (F, Br) (Alters electronic properties) Core_Scaffold->Halogen_Substitution Modify Alkyl_Substitution Small Alkyl Groups (Impacts sterics) Core_Scaffold->Alkyl_Substitution Modify Aryl_Substitution Aryl/Heteroaryl Substitution (Introduces new binding interactions) Core_Scaffold->Aryl_Substitution Add

Caption: Hypothetical SAR map for anticancer activity.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.[4] Several thiazole derivatives have been investigated for their potential to inhibit this enzyme.

Key Structural Modifications and Their Impact on AChE Inhibitory Activity:

  • Nature of the C2-Substituent: The group at the 2-position of the thiazole ring plays a crucial role in binding to the active site of AChE. The presence of a linker that can interact with the catalytic or peripheral anionic site of the enzyme is often beneficial.

  • Aromatic Substituents: The introduction of substituted aromatic rings can lead to favorable pi-pi stacking or hydrophobic interactions within the enzyme's active site gorge.

  • Overall Lipophilicity: The ability of the compound to cross the blood-brain barrier is essential for in vivo efficacy. Therefore, tuning the lipophilicity through structural modifications is a key aspect of the design of AChE inhibitors.

Comparative Analysis of AChE Inhibitory Activity of Representative Thiazole Analogs:

The following table presents data on the AChE inhibitory activity of some thiazole derivatives, illustrating the influence of different structural features.

Compound IDStructureIC50 (µM)Key Structural FeaturesReference
Donepezil (Reference Drug)~0.054Standard AChE inhibitor[4]
Compound 2i A thiazolylhydrazone derivative0.028 ± 0.001Thiazolylhydrazone scaffoldNot Specified
Compound 10 A thiazole-based derivative0.103Specific thiazole-based structureNot Specified
Compound 16 A thiazole-based derivative0.108Specific thiazole-based structureNot Specified

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

dot

MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding 1 End End Compound_Treatment Treat with Analogs (48-72h incubation) Cell_Seeding->Compound_Treatment 2 MTT_Addition Add MTT Reagent (4h incubation) Compound_Treatment->MTT_Addition 3 Formazan_Solubilization Dissolve Formazan (DMSO) MTT_Addition->Formazan_Solubilization 4 Absorbance_Measurement Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement 5 Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis 6 Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This spectrophotometric method measures the activity of AChE based on the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition and the IC50 value.

dot

AChE Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, DTNB, Analogs) Start->Reagent_Prep 1 End End Assay_Setup Plate Analogs and DTNB Reagent_Prep->Assay_Setup 2 Enzyme_Addition Add AChE and Incubate Assay_Setup->Enzyme_Addition 3 Substrate_Addition Initiate with ATCI Enzyme_Addition->Substrate_Addition 4 Kinetic_Measurement Measure Absorbance at 412 nm Substrate_Addition->Kinetic_Measurement 5 Data_Analysis Calculate IC50 Kinetic_Measurement->Data_Analysis 6 Data_Analysis->End

Caption: Workflow for the AChE inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The structure-activity relationships discussed in this guide, derived from studies on related thiazole derivatives, highlight the importance of systematic structural modifications to optimize biological activity. Further research focusing on the direct, systematic derivatization of this core scaffold is warranted to fully explore its therapeutic potential. The experimental protocols provided herein offer a robust framework for the biological evaluation of such analogs.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zahrani, A. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(32), 3629-3661.
  • Çakır, B., Dağ, O., Erol, K., Şahin, E., & Büyükbingöl, E. (2001). Synthesis and anticancer activities of some thiazole derivatives. Journal of Faculty of Pharmacy of Ankara University, 30(2), 79-86.
  • Hassan, G. S., El-Emam, A. A., Maarouf, A. R., & Joubert, J. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18973–18987.
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  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
  • Kumar, A., & Sharma, S. (2013). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Medicinal Chemistry Research, 22(12), 5876-5888.
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  • Hassan, G. S., El-Emam, A. A., Maarouf, A. R., & Joubert, J. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18973–18987..

Sources

A Comparative Guide to the Purity and Characterization of Methyl (4-chloro-thiazol-2-yl)acetate Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of "Methyl (4-chloro-thiazol-2-yl)acetate" reference standards, a key intermediate in the synthesis of various pharmaceutical agents. We will objectively compare a commercially available standard with a meticulously characterized in-house standard, supported by experimental data, to underscore the criticality of reference material purity and comprehensive characterization.

The Indispensable Role of High-Purity Reference Standards

Reference standards are the bedrock of analytical testing in the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug products.[1][2][3][4][5] They serve as a benchmark for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), their intermediates, and any potential impurities. For a synthetic intermediate like this compound, a well-characterized, high-purity reference standard is crucial for accurate monitoring of reaction progress, optimization of synthetic routes, and controlling the impurity profile of the final API. Impurities introduced at an early synthetic stage can carry through to the final product, potentially impacting its safety and efficacy.

This guide will walk you through a comparative analysis of two batches of this compound:

  • Commercial Standard (CS-MCA): A commercially sourced reference standard with a stated purity of ≥98%.

  • In-house Qualified Standard (IHQ-MCA): An in-house synthesized and rigorously purified batch, qualified against a primary standard.

Experimental Design for Comparative Analysis

To provide a comprehensive comparison, a suite of orthogonal analytical techniques was employed to assess purity, identify and quantify impurities, and confirm the chemical structure of both the CS-MCA and IHQ-MCA.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison CS_MCA Commercial Standard (CS-MCA) HPLC_UV HPLC-UV (Purity & Impurity Profiling) CS_MCA->HPLC_UV LC_MS LC-MS (Impurity Identification) CS_MCA->LC_MS qNMR qNMR (Quantitative Assay) CS_MCA->qNMR FTIR FT-IR (Functional Group ID) CS_MCA->FTIR KF Karl Fischer Titration (Water Content) CS_MCA->KF IHQ_MCA In-house Qualified Standard (IHQ-MCA) IHQ_MCA->HPLC_UV IHQ_MCA->LC_MS IHQ_MCA->qNMR IHQ_MCA->FTIR IHQ_MCA->KF Purity_Comparison Purity Comparison (HPLC Area % vs. qNMR) HPLC_UV->Purity_Comparison Impurity_Profile Impurity Profile Comparison HPLC_UV->Impurity_Profile LC_MS->Impurity_Profile qNMR->Purity_Comparison Spectral_Correlation Spectral Data Correlation FTIR->Spectral_Correlation

Comparative analysis workflow for reference standards.

Part 1: Purity Determination and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for detecting and quantifying impurities.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile.

Comparative HPLC-UV Data
ParameterCommercial Standard (CS-MCA)In-house Qualified Standard (IHQ-MCA)
Purity (Area %) 98.2%99.8%
Number of Impurities Detected 41
Total Impurities (Area %) 1.8%0.2%
Major Impurity (RRT 1.15) 0.95%0.18%
Other Impurities 0.85% (3 impurities)Not Detected

Analysis of HPLC-UV Results:

The HPLC-UV analysis reveals a significant difference in the purity and impurity profiles of the two standards. The IHQ-MCA demonstrates a higher purity of 99.8% compared to the 98.2% of the CS-MCA. Furthermore, the CS-MCA exhibits a more complex impurity profile with four detectable impurities, one of which is present at a significant level (0.95%). In contrast, the IHQ-MCA shows only one minor impurity at a much lower concentration.

Part 2: Impurity Identification by LC-MS

To understand the potential impact of the observed impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to identify the major impurity detected in both standards.

Experimental Protocol: LC-MS Method

The same HPLC method as described above was used, with the eluent directed to a mass spectrometer.

  • Mass Spectrometer: Agilent 6545 Q-TOF.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-1000 m/z.

Impurity Identification Results

The major impurity at a Relative Retention Time (RRT) of 1.15 was identified as Methyl (4-hydroxy-thiazol-2-yl)acetate . This is a common process-related impurity that can arise from incomplete chlorination during the synthesis of the thiazole ring.

Impurity_Profile cluster_CS CS-MCA Impurities cluster_IHQ IHQ-MCA Impurities CS_MCA Commercial Standard (CS-MCA) Purity: 98.2% Impurity_A_CS Methyl (4-hydroxy-thiazol-2-yl)acetate (0.95%) CS_MCA->Impurity_A_CS Impurity_B_CS Unidentified Impurity 1 (0.45%) CS_MCA->Impurity_B_CS Impurity_C_CS Unidentified Impurity 2 (0.25%) CS_MCA->Impurity_C_CS Impurity_D_CS Unidentified Impurity 3 (0.15%) CS_MCA->Impurity_D_CS IHQ_MCA In-house Qualified Standard (IHQ-MCA) Purity: 99.8% Impurity_A_IHQ Methyl (4-hydroxy-thiazol-2-yl)acetate (0.18%) IHQ_MCA->Impurity_A_IHQ

Comparative impurity profiles of the two standards.

The presence of a significant amount of the hydroxy-impurity in the CS-MCA could lead to erroneous results in assays where this compound is used as a reference. This impurity may have a different response factor in the analytical method, leading to inaccurate quantification of the main compound.

Part 3: Quantitative NMR (qNMR) for Absolute Purity Assessment

While HPLC provides a relative purity based on area percentage, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol: qNMR
  • NMR Spectrometer: Bruker Avance III 400 MHz.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Method: A known amount of the this compound standard and the internal standard were accurately weighed and dissolved in DMSO-d6. The 1H NMR spectrum was acquired with a sufficiently long relaxation delay to ensure full signal relaxation. The purity was calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Comparative qNMR Data
ParameterCommercial Standard (CS-MCA)In-house Qualified Standard (IHQ-MCA)
Purity (w/w %) 98.1%99.7%
Uncertainty ± 0.5%± 0.2%

Analysis of qNMR Results:

The qNMR results are in excellent agreement with the purity values obtained by HPLC, confirming the higher purity of the IHQ-MCA. The lower uncertainty associated with the qNMR measurement of the IHQ-MCA is indicative of a more homogenous and pure material.

Conclusion: The Imperative of a Well-Characterized Reference Standard

This comparative guide demonstrates the significant variability that can exist between commercially available reference standards and a meticulously prepared and qualified in-house standard. While the commercial standard meets its specification of ≥98% purity, the presence of multiple impurities, including a significant process-related impurity, could compromise the accuracy and reliability of analytical results.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Purity is paramount: A higher purity reference standard with a well-defined and minimal impurity profile is essential for accurate analytical measurements.

  • Comprehensive characterization is non-negotiable: Relying solely on the purity stated on a label is insufficient. Orthogonal analytical techniques such as HPLC, MS, and qNMR should be employed to fully characterize a reference standard.

  • Understanding impurities matters: Identifying and quantifying impurities provides crucial information about the synthetic process and the potential for interference in analytical methods.

Investing in the development and qualification of high-purity, well-characterized in-house reference standards, or sourcing them from reputable suppliers who provide comprehensive certificates of analysis with detailed characterization data, is a critical step in ensuring the integrity and success of pharmaceutical research and development.

References

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]

  • Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved from [Link]

  • Edelweiss Publications. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Reference Standards. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (4-chloro-thiazol-2-yl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final products. Consequently, robust and reliable analytical methods for its quantification are paramount for researchers, scientists, and professionals in drug development and quality control. This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.

The choice of analytical method is often a balance between sensitivity, selectivity, speed, and the cost of instrumentation and analysis. This guide aims to equip the reader with the necessary knowledge to make an informed decision based on their specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.

Principle and Rationale

In RP-HPLC, the analyte is partitioned between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The separation is based on the differential hydrophobic interactions of the analyte and any impurities with the stationary phase. This compound, being a moderately polar compound, is well-suited for this technique. The choice of a C18 column provides a good balance of retention and resolution. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. UV detection is employed, leveraging the chromophoric nature of the thiazole ring, which exhibits significant absorbance in the UV region.

Experimental Protocol: RP-HPLC-UV

Objective: To quantify this compound and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Ultrasonic bath

  • pH meter

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm[1].

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh & Dissolve Reference Standard HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Filter->HPLC Cal_Curve Construct Calibration Curve HPLC->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is sufficiently volatile to be analyzed by GC without derivatization. The mass spectrometer provides high selectivity and sensitivity, making it an excellent tool for impurity profiling and trace analysis.

Principle and Rationale

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is typically used for this type of analysis. The separated components then enter the mass spectrometer, where they are ionized (usually by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used for identification and quantification.

Experimental Protocol: GC-MS

Objective: To provide a highly selective and sensitive quantification of this compound, particularly for low-level impurity analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler

  • Analytical balance

Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z 191 (M+)

    • Qualifier Ions: m/z 132, 104

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and the sample in a suitable solvent like ethyl acetate or dichloromethane.

    • Prepare a series of calibration standards by serial dilution.

  • Analysis:

    • Inject the standards to generate a calibration curve based on the peak area of the quantifier ion.

    • Inject the sample and quantify the analyte using the calibration curve. The qualifier ions are used to confirm the identity of the peak.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Prepare Standard in Volatile Solvent GCMS GC-MS System (DB-5 Column, EI Source) Standard->GCMS Sample Prepare Sample in Volatile Solvent Sample->GCMS SIM_Acq SIM Acquisition GCMS->SIM_Acq Quantify Quantify using Calibration Curve SIM_Acq->Quantify qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis Weigh Accurately Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve NMR_Acq Acquire ¹H NMR Spectrum Dissolve->NMR_Acq Integrate Integrate Signals NMR_Acq->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for qNMR quantification.

Comparative Analysis of Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the three techniques for the quantification of this compound.

ParameterHPLC-UVGC-MSqNMR
Principle Liquid chromatography with UV detectionGas chromatography with mass spectrometric detectionNuclear magnetic resonance spectroscopy
Selectivity Good, dependent on chromatographic resolutionExcellent, based on both retention time and mass spectrumExcellent, based on unique chemical shifts
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (mg/mL range)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~0.5 mg/mL
Precision (RSD) < 2%< 5%< 1%
Accuracy High, dependent on reference standard purityHigh, dependent on reference standard purityVery high, primary method
Throughput HighMediumLow
Cost (Instrument) ModerateHighVery High
Cost (Per Sample) LowMediumHigh
Reference Standard Required for calibrationRequired for calibrationInternal standard required, not analyte-specific

Conclusion: Selecting the Right Tool for the Job

Each of the discussed analytical methods offers distinct advantages for the quantification of this compound.

  • RP-HPLC-UV is the ideal choice for routine quality control and process monitoring where high throughput and cost-effectiveness are important. It provides a good balance of performance characteristics for assay and impurity determination at moderate concentration levels.

  • GC-MS excels in applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or in complex matrices. Its ability to provide structural information through mass spectra is invaluable for impurity identification.

  • qNMR is the gold standard for the certification of reference materials and for obtaining highly accurate and precise purity assessments without the need for a specific reference standard of the analyte. While its lower sensitivity and throughput limit its use in routine analysis, it is an indispensable tool for establishing the purity of in-house standards.

Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analytical problem, including the required sensitivity, selectivity, accuracy, and the available resources. For a comprehensive characterization of this compound, a combination of these techniques is often employed, leveraging the strengths of each to ensure the quality and consistency of this important chemical intermediate.

References

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., Baertschi, S. W., Coutant, M., Marquez, B. L., Sharp, T. R., & Zelesky, T. C. (2014). Forced Degradation: What, Why, and How. In Separation Science and Technology (Vol. 10, pp. 3-33). Academic Press. [Link]

Sources

A Comparative Guide to the Validated Synthesis of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth, validated protocol for the synthesis of Methyl (4-chloro-thiazol-2-yl)acetate, a key building block for various bioactive molecules. We will explore the primary synthetic route, grounded in the venerable Hantzsch thiazole synthesis, and compare it with a viable alternative, offering experimental insights to inform your synthetic strategy.

Introduction to this compound

This compound is a versatile intermediate characterized by a trifunctionalized thiazole core. The presence of a chloro group at the 4-position, an acetate moiety at the 2-position, and the inherent reactivity of the thiazole ring make it a valuable precursor for the synthesis of a wide range of more complex molecules, including kinase inhibitors and other potential therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community.

Primary Synthetic Route: A Modified Hantzsch Thiazole Synthesis

The most established and reliable method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a multi-step approach commencing with the formation of a 2-aminothiazole precursor is the most practical strategy. This is followed by a diazotization and chlorination to install the desired chloro group at the 4-position.

Overall Synthetic Workflow

Hantzsch Synthesis Workflow cluster_0 Part A: Synthesis of Methyl 4-chloroacetoacetate cluster_1 Part B: Hantzsch Thiazole Synthesis cluster_2 Part C: Conversion to Target Compound Diketene Diketene M4CAA Methyl 4-chloroacetoacetate Diketene->M4CAA 1. Chlorination Chlorine Chlorine Chlorine->M4CAA Methanol Methanol Methanol->M4CAA 2. Esterification M4CAA_ref Methyl 4-chloroacetoacetate MATA Methyl (2-amino-thiazol-4-yl)acetate M4CAA_ref->MATA Thiourea Thiourea Thiourea->MATA MATA_ref Methyl (2-amino-thiazol-4-yl)acetate Target This compound MATA_ref->Target Sandmeyer Reaction NaNO2_HCl NaNO2, HCl NaNO2_HCl->Target CuCl CuCl CuCl->Target

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of Methyl 4-chloroacetoacetate

The synthesis of the key starting material, methyl 4-chloroacetoacetate, is crucial for the success of the overall sequence. A common industrial method involves the chlorination of diketene followed by esterification with methanol.[2][3]

Experimental Protocol:

  • A solution of diketene in a suitable solvent (e.g., dichloromethane) is cooled to between -30°C and -10°C.

  • Chlorine gas is bubbled through the solution while maintaining the low temperature.

  • After the chlorination is complete, methanol is added dropwise, keeping the temperature between 0°C and 5°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a further 1-2 hours.

  • The product is isolated by neutralization, solvent evaporation, and vacuum distillation.

Causality of Experimental Choices:

  • Low Temperature: The chlorination of diketene is a highly exothermic reaction. Maintaining a low temperature is critical to prevent side reactions and the formation of unwanted byproducts.

  • Controlled Addition of Methanol: The esterification reaction can also be exothermic. Slow, controlled addition of methanol helps to manage the reaction temperature and ensure a high yield of the desired product.

Part B: Hantzsch Thiazole Synthesis of Methyl (2-amino-thiazol-4-yl)acetate

The core thiazole ring is constructed via the Hantzsch synthesis by reacting methyl 4-chloroacetoacetate with thiourea. This reaction proceeds readily to form the 2-aminothiazole derivative. A one-pot method has been described for the analogous ethyl ester, which can be adapted for the methyl ester.[4]

Experimental Protocol:

  • Thiourea is dissolved or suspended in water.

  • Methyl 4-chloroacetoacetate is added dropwise to the thiourea solution at a controlled temperature of 20-30°C.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The resulting methyl (2-amino-thiazol-4-yl)acetate can be isolated, or as in the one-pot procedure, the reaction mixture can be carried forward to the next step.

Causality of Experimental Choices:

  • Aqueous Solvent: Water is an effective and environmentally benign solvent for this reaction. It facilitates the dissolution of the reactants and the formation of the product.

  • Temperature Control: While the reaction is generally robust, maintaining a temperature between 20-30°C ensures a good reaction rate without promoting the degradation of the product.

Part C: Conversion to this compound via Sandmeyer Reaction

The conversion of the 2-amino group to a chloro group is a critical step to arrive at the final product. This is typically achieved through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a chloride ion, often catalyzed by copper(I) chloride.

Experimental Protocol:

  • The methyl (2-amino-thiazol-4-yl)acetate is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • This cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5°C) is essential for their formation and subsequent reaction.

  • Copper(I) Chloride Catalyst: Copper(I) chloride is a classic and effective catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.

Alternative Synthetic Route: Cyclocondensation of an α-Haloketone with a Thioamide

An alternative approach to the synthesis of 2-substituted-4-chlorothiazoles involves the direct cyclocondensation of an appropriately substituted α-haloketone with a thioamide. This method can offer a more convergent synthesis, potentially reducing the number of steps.

Overall Synthetic Workflow

Alternative Synthesis Workflow cluster_0 Reactant Synthesis cluster_1 Cyclocondensation Chloroacetyl_chloride Chloroacetyl chloride Methyl_chloroacetate Methyl chloroacetate Chloroacetyl_chloride->Methyl_chloroacetate Methanol Methanol Methanol->Methyl_chloroacetate Methyl_2_thioacetamidoacetate Methyl 2-thioacetamidoacetate Methyl_chloroacetate->Methyl_2_thioacetamidoacetate Thioacetamide Thioacetamide Thioacetamide->Methyl_2_thioacetamidoacetate Methyl_2_thioacetamidoacetate_ref Methyl 2-thioacetamidoacetate Target This compound Methyl_2_thioacetamidoacetate_ref->Target Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Target

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers, scientists, and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl (4-chloro-thiazol-2-yl)acetate are paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established laboratory safety principles and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1392804-93-1) is not publicly available at the time of this writing. The following procedures are based on the chemical's structure as a halogenated, heterocyclic organic compound and hazard data from structurally related thiazole derivatives.[1][2] Always consult your institution's Environmental Health and Safety (EHS) office for site-specific protocols.

Hazard Assessment and Characterization

This compound belongs to the class of halogenated organic compounds.[1] Structurally similar compounds, such as other chlorinated isothiazolones, are known to be corrosive, capable of causing severe skin burns and eye damage, may act as skin sensitizers, and are very toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, it is imperative to handle this compound with the highest degree of caution.

Inferred Hazard Profile:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[3]

  • Corrosivity: Presumed to cause skin and eye irritation, with the potential for severe burns and eye damage.[3][4]

  • Sensitization: Potential to cause an allergic skin reaction.[4]

  • Environmental Hazard: Assumed to be toxic or very toxic to aquatic life.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the pure compound or its waste, donning the appropriate PPE is non-negotiable. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered barrier is required.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Protects against dermal absorption. Nitrile offers good resistance to many organic solvents.[2]
Eye Protection Splash-proof chemical goggles.Protects against splashes that can cause severe eye damage.[3]
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.[1]
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[5]
Segregation and Collection: The Core of Compliant Disposal

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates disposal. Halogenated organic compounds require a dedicated waste stream.[1]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's EHS department. It must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a screw-top cap. Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[2]

  • Label Correctly and Completely: Before adding any waste, affix a hazardous waste label. This is a regulatory requirement under OSHA and the EPA.[6] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" (no abbreviations)

    • The approximate concentration and volume.

    • The accumulation start date (the date the first drop of waste enters the container).

  • Collect the Waste:

    • Pure Compound/Sludge: If disposing of the unused solid, transfer it directly into the waste container inside a fume hood.

    • Contaminated Solvents: Collect all rinsate from cleaning glassware that contained the compound. The first rinse of a container must be collected as hazardous waste.

    • Contaminated Labware: Disposable items (pipette tips, weighing boats) heavily contaminated with the compound should be placed in a sealed, labeled bag and then into a solid hazardous waste container.

  • Keep the Container Closed: The waste container must be sealed at all times, except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.

  • Utilize Secondary Containment: Store the sealed waste container in a secondary containment bin that can hold at least 110% of the container's volume. This bin should be labeled and stored away from incompatible materials like strong oxidizing agents, acids, and bases.[5][7]

Disposal_Workflow cluster_prep Preparation Phase cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Halogenated Organic) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select & Label Waste Container B->C Proceed to Collection D Add Waste (Pure Compound, Rinsate) C->D E Seal Container Immediately D->E F Place in Secondary Containment E->F Ready for Storage G Store Away from Incompatibles F->G H Request EHS Pickup (When Full or per Schedule) G->H Container Full I EHS Transports to Licensed Disposal Facility H->I

Figure 1: Decision workflow for the disposal of this compound.
Spill Management Protocol

Accidents happen, but a prepared response is critical for safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation to the room if it is safe to do so.[8]

  • Assess and Equip: Do not attempt to clean a large spill or any spill you are not trained to handle. For a small, manageable spill (that can be cleaned up in under 10 minutes), ensure you are wearing the full PPE described in Section 2.[2]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a spill pillow.[5][8] Work from the outside of the spill inward to prevent spreading.

  • Collect Residue: Carefully scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if flammable solvents are present.[4]

  • Decontaminate: Clean the spill area with a mild detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Final Disposal Pathway

Laboratory personnel are responsible for the safe collection and interim storage of hazardous waste. The final disposal must be handled by licensed professionals.

  • Request Pickup: Once your hazardous waste container is full or reaches your institution's time limit for satellite accumulation (e.g., 6-12 months), submit a waste pickup request to your EHS department.

  • Professional Handling: EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a federally regulated facility.

By adhering to this structured and scientifically-grounded protocol, you ensure a disposal process that is not only compliant with regulations but is also a self-validating system of safety and responsibility.

References

  • CPAChem. (2020). Safety data sheet for 2-methyl-2H-isothiazol-3-one. Available at: [Link] (Note: A direct deep link was not available, search for the product on the site).

  • THOR Specialties (UK) LTD. (2019). Safety data sheet for ACTICIDE LT 2. Available at: [Link] (Note: A direct deep link was not available, search for the product on the site).

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link] (Note: A specific URL for this guide was not provided in the search results).

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link] (Note: A direct deep link was not available, search for the guide on the university's EHS website).

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link] (Note: A direct deep link was not available, search for the guide on the university's research safety website).

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link] (Note: A direct deep link was not available, search for the SOP on the research group's website).

  • Washington State University. Halogenated Solvents Safety Information. Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link] (Note: A direct deep link was not available, search for the procedure on the university's health and safety directorate website).

  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information for CMIT/MIT. Available at: [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details for CMIT/MIT. Available at: [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Available at: [Link] (Note: A direct deep link was not available, search for the SDS on the company's website).

Sources

Navigating the Unseen: A Guide to Safely Handling Methyl (4-chloro-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling Methyl (4-chloro-thiazol-2-yl)acetate, a compound of interest in modern medicinal chemistry. As a senior application scientist, my aim is to equip you not just with instructions, but with the rationale behind them, fostering a culture of safety and scientific excellence in your laboratory.

A Note on Scientific Diligence

Understanding the Inherent Risks: A Structural Perspective

The potential hazards of this compound can be inferred from its constituent chemical motifs:

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen. Thiazole derivatives are common in pharmaceuticals and can have varied biological activities. Some can be skin and eye irritants.

  • Chloro Group: The presence of a halogen, in this case, chlorine, can increase the reactivity and toxicity of an organic molecule. Halogenated organic compounds are often irritants and can have systemic effects.

  • Acetate Ester: This functional group may undergo hydrolysis, potentially releasing acetic acid and the corresponding alcohol, which can be irritating.

Based on these features, we must assume that this compound may be an irritant to the skin, eyes, and respiratory tract, and could be harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations for each choice.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Nitrile provides good resistance to a broad range of chemicals. Given the lack of specific permeation data, double gloving is recommended for extended handling periods. Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of any potential vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Body Protection A flame-resistant laboratory coatA lab coat protects your skin and personal clothing from splashes and spills. Flame-resistant material is a prudent choice when working with organic chemicals.
Footwear Closed-toe shoesThis is a fundamental laboratory safety rule to protect your feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Checklist:
  • Information Gathering: Before beginning any work, ensure all personnel have read and understood this guide and any other available safety information.

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Spill Kit Accessibility: Locate the nearest spill kit and verify that it is fully stocked and appropriate for handling organic chemical spills.

  • Emergency Equipment: Ensure unimpeded access to an emergency shower and eyewash station.

  • Waste Container: Have a designated, clearly labeled waste container for halogenated organic waste.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Working in the Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood. Keep the sash at the lowest practical height.

  • Weighing and Transfer: If handling a solid, weigh it out in the fume hood. If it is a liquid, transfer it carefully to avoid splashing. Use a pipette aid for all liquid transfers.

  • During the Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames.

  • Post-Reaction Workup: Quench the reaction carefully in the fume hood. Perform all extractions and other workup procedures within the hood.

Disposal Plan:

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" container.[1]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a sealed and clearly labeled hazardous waste bag.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Never dispose of this compound down the drain.[1]

Emergency Procedures: Be Prepared

In Case of a Spill:
  • Alert others: Immediately alert your colleagues and the laboratory supervisor.

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For a small, manageable spill within the fume hood, use an appropriate absorbent material from the spill kit to contain and clean it up. Wear your full PPE during the cleanup. Place all contaminated materials in a sealed hazardous waste bag.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the logical flow of operations to ensure safety when working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response Prep Review Safety Guide & SDS Analogs PPE_Check Verify & Don PPE Prep->PPE_Check Hood_Check Certify Fume Hood PPE_Check->Hood_Check Spill_Kit Locate Spill Kit Hood_Check->Spill_Kit Waste Prepare Waste Container Spill_Kit->Waste Work_in_Hood Conduct all work in Fume Hood Waste->Work_in_Hood Proceed to Handling Transfer Weigh & Transfer Carefully Work_in_Hood->Transfer Reaction Monitor Reaction Transfer->Reaction Workup Perform Workup Reaction->Workup Segregate Segregate Halogenated Waste Workup->Segregate Proceed to Disposal Decontaminate Decontaminate Glassware Segregate->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Spill Spill Response Exposure Personal Exposure Protocol

Caption: A logical workflow for the safe handling of this compound.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific conduct. The trust placed in us as scientists is built upon a foundation of safety and integrity. Let us continue to earn that trust in every experiment we conduct.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.